molecular formula C9H14N2O2 B1335031 ethyl 4-(1H-pyrazol-1-yl)butanoate CAS No. 110525-55-8

ethyl 4-(1H-pyrazol-1-yl)butanoate

Cat. No.: B1335031
CAS No.: 110525-55-8
M. Wt: 182.22 g/mol
InChI Key: FGGKUMKJPXBPNS-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-pyrazol-1-yl)butanoate is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(1H-pyrazol-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(1H-pyrazol-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-pyrazol-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-2-13-9(12)5-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKUMKJPXBPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149280
Record name Pyrazole-1-butyric acid, ethyl ester
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110525-55-8
Record name Ethyl 1H-pyrazole-1-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110525-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-1-butyric acid, ethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole-1-butyric acid, ethyl ester
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Foundational & Exploratory

Technical Guide: Biological Potentials & Synthetic Applications of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry. Its unique electron-rich aromatic nature and capacity for both hydrogen bond donation (NH) and acceptance (N2) allow it to mimic peptide bonds and interact with diverse biological targets. This guide moves beyond a simple literature review to provide a technical blueprint for leveraging pyrazole derivatives in three critical therapeutic areas: Oncology (Kinase inhibition), Inflammation (COX-2 selectivity), and Infectious Diseases.

Part 1: The Pharmacophore & SAR Logic

To rationally design bioactive pyrazoles, one must understand the Structural Activity Relationship (SAR) of the core ring. The pyrazole nucleus is not merely a linker; it is a pharmacophoric anchor.

Structural Dynamics
  • N1 Position: The "switch" for solubility and target specificity. Unsubstituted (NH) pyrazoles can tautomerize, affecting binding modes. Substitution here (e.g., with phenyl or alkyl groups) locks the tautomer and often improves lipophilicity for membrane permeability.

  • C3 & C5 Positions: These are the primary vectors for steric bulk. In kinase inhibitors, substituents here often occupy the hydrophobic pocket of the ATP binding site.

  • C4 Position: The electronic tuner. Electron-withdrawing groups (EWGs) here can modulate the acidity of the N1 proton (if present) and influence the ring's pi-stacking capability.

SAR Visualization

The following diagram illustrates the functional logic of the pyrazole scaffold in drug design.

PyrazoleSAR Pyrazole Pyrazole Core (C3H4N2) N1 N1 Position (Solubility/Bioavailability) Pyrazole->N1 Substitution locks tautomer C3_C5 C3/C5 Positions (Steric Fit/Hydrophobic Pocket) Pyrazole->C3_C5 Determines Selectivity C4 C4 Position (Electronic Tuning) Pyrazole->C4 Modulates Pi-Stacking Bioavail Improved Lipophilicity (e.g., Phenyl groups) N1->Bioavail Kinase ATP-Mimetic Activity (Kinase Inhibitors) C3_C5->Kinase Metab Metabolic Stability (Halogenation) C4->Metab

Figure 1: Structural Activity Relationship (SAR) map of the pyrazole scaffold, highlighting the functional role of specific substitution points.

Part 2: Therapeutic Area 1 - Oncology (Kinase Inhibition)[1][2]

The most prolific application of pyrazoles is in the inhibition of protein kinases, particularly EGFR (Epidermal Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).

Mechanism of Action: ATP Competition

Pyrazole derivatives function primarily as Type I ATP-competitive inhibitors . The nitrogen atoms in the pyrazole ring form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR) within the kinase catalytic domain. This blockade prevents ATP binding, thereby shutting down downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation.

Signaling Pathway Interruption

The diagram below details where pyrazole derivatives intervene in the EGFR signaling cascade.

EGFR_Pathway Ligand Growth Factor (EGF) EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->EGFR  Blocks ATP Binding   RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Mechanism of EGFR pathway inhibition by pyrazole derivatives.[1][2] The molecule competes with ATP at the receptor level, halting the cascade.

Comparative Potency Data

Recent studies (2023-2024) have benchmarked novel pyrazole-fused derivatives against standard chemotherapeutics.

Compound ClassTargetCell LineIC50 (µM)Reference StandardRelative Potency
Pyrazolo[1,5-a]pyrimidine EGFR / CDK2MCF-7 (Breast)0.26Erlotinib (0.41 µM)Superior
1,5-Diaryl Pyrazole COX-2 / LungA549 (Lung)0.83CelecoxibComparable
Pyranopyrazole CDK-9HepG2 (Liver)0.12StaurosporineHigh
Thiazolyl-Pyrazole DNA GyraseS. aureus4.0 (µg/mL)CiprofloxacinModerate

Data synthesized from recent high-impact screenings [1, 2].

Part 3: Inflammation (COX-2 Selectivity)

The success of Celecoxib (Celebrex) validated the pyrazole scaffold for anti-inflammatory therapy.

  • The Challenge: Traditional NSAIDs inhibit both COX-1 (constitutive, protects stomach lining) and COX-2 (inducible, inflammatory). This leads to gastric ulcers.

  • The Pyrazole Solution: The rigid pyrazole ring allows for the placement of bulky side groups (e.g., sulfonamides or trifluoromethyl groups) that physically cannot fit into the smaller hydrophobic channel of COX-1 but fit perfectly into the larger pocket of COX-2.

  • Protocol Insight: When synthesizing these derivatives, incorporating a para-sulfonamido phenyl group at the N1 position is the gold standard for achieving this selectivity.

Part 4: Experimental Protocols

To ensure reproducibility (Trustworthiness), we utilize the Knorr Pyrazole Synthesis , the most robust method for generating the central ring.

Synthetic Workflow (Knorr Reaction)

Objective: Synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole. Reaction Type: Condensation / Cyclization.

Reagents:

  • Acetylacetone (1,3-dicarbonyl source).[3]

  • Phenylhydrazine (Nucleophile).

  • Ethanol (Solvent).

  • Glacial Acetic Acid (Catalyst).

Step-by-Step Protocol:

  • Preparation: In a 100mL round-bottom flask, dissolve 10 mmol of Acetylacetone in 20 mL of ethanol.

  • Addition: Slowly add 10 mmol of Phenylhydrazine dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[4][5]

  • Work-up: Cool the mixture in an ice bath. The pyrazole derivative often precipitates as a solid.

  • Purification: Filter the solid and recrystallize from ethanol/water to obtain pure crystals.

Synthesis Visualization

SynthesisWorkflow Start Reactants: 1,3-Dicarbonyl + Hydrazine Solvent Solvent: Ethanol + AcOH (Cat.) Start->Solvent Reflux Reflux (78°C, 2-4 Hours) Solvent->Reflux TLC TLC Check (Consumption of SM) Reflux->TLC TLC->Reflux Incomplete Cool Ice Bath Cooling (Precipitation) TLC->Cool Complete Filter Filtration & Recrystallization Cool->Filter Product Final Pyrazole Derivative Filter->Product

Figure 3: Operational workflow for the Knorr Pyrazole Synthesis, ensuring high yield and purity.

Part 5: Future Outlook & Hybridization

The future of pyrazole chemistry lies in molecular hybridization . Current trends involve fusing the pyrazole ring with other pharmacophores:

  • Pyrazole-Coumarin hybrids: Enhanced anticancer activity against multidrug-resistant (MDR) cell lines.

  • Pyrazole-Urea conjugates: Potent VEGFR-2 inhibitors.

Researchers should focus on position C4 for introducing these hybrid linkers, as it causes minimal disruption to the primary binding mode of the pyrazole nitrogens.

References

  • Muthubhupathi, G., et al. (2024).[6][7] Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 6

  • Hassan, A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Heliyon (Cell Press). 8[1][9]

  • El-Morsy, A.M., et al. (2024).[9] Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. PubMed Central (NIH). 10

  • Chem Help Asap. (2021). Knorr Pyrazole Synthesis Protocol. 4

  • Alam, M.J., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry (NIH). 11

Sources

Technical Guide: Discovery and Synthesis of Novel Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Value of the Pyrazole Scaffold

Why Pyrazoles? In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural connector; it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved therapeutics stems from its unique physicochemical duality. The pyrazole core acts as a bioisostere for phenyl rings, amides, and even nucleotides, but with superior pharmacokinetic properties.

  • H-Bond Switching: The N1-proton (donor) and N2-nitrogen (acceptor) allow for precise directional hydrogen bonding within enzyme active sites.

  • Metabolic Stability: Unlike five-membered heterocycles like furans or pyrroles, pyrazoles are remarkably resistant to oxidative metabolism by cytochrome P450s, enhancing drug half-life.

  • Rigid Geometry: The planar structure positions substituents at specific vectors (approx. 138° and 108° angles), ideal for targeting kinase hinge regions.

Validation in the Clinic: The efficacy of this scaffold is validated by major blockbusters:

  • Ruxolitinib (Jakafi): A JAK1/2 inhibitor where the pyrazole is critical for hinge binding.

  • Celecoxib (Celebrex): Uses a 1,5-diarylpyrazole to achieve COX-2 selectivity by exploiting the side pocket of the enzyme.

  • Pralsetinib (Gavreto): A RET inhibitor utilizing a fluorinated pyrazole to modulate lipophilicity and metabolic stability.

The Regioselectivity Conundrum: A Mechanistic Analysis

The Core Challenge: The classical synthesis of pyrazoles—the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is plagued by regiochemical ambiguity. When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-dicarbonyl, two regioisomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.

Causality of Isomer Formation:

  • Nucleophilic Attack: The hydrazine's terminal nitrogen (

    
    ) is the most nucleophilic and attacks the most electrophilic carbonyl carbon first.
    
  • Electronic vs. Steric Control:

    • Electronic: The

      
       attacks the carbonyl adjacent to the most electron-withdrawing group.
      
    • Steric: The

      
       attacks the less sterically hindered carbonyl.
      
  • The Problem: In many substrates, electronic and steric factors compete, leading to difficult-to-separate mixtures (e.g., 60:40 ratios).

Expert Insight: To ensure a self-validating protocol, one must not rely on "hope" for separation. Instead, we employ Regiocontrolled Architectures using enaminones or specific catalytic cycles to force a single outcome.

Synthetic Architectures & Workflows[3]

Pathway A: The Enaminone "Lock" (High Precision)

Replacing 1,3-diketones with


-enaminones locks the electrophilicity profile. The carbon bearing the amino group is significantly less electrophilic, forcing the hydrazine to attack the carbonyl exclusively.
Pathway B: Multicomponent Reactions (MCR) (Green/High Throughput)

For library generation, MCRs offer high atom economy. A 4-component reaction (Aldehyde + Malononitrile + Ketoester + Hydrazine) generates fused pyrazoles (e.g., pyranopyrazoles) in a single pot using water or ethanol.

Pathway C: Late-Stage C-H Functionalization

Instead of building the ring with substituents, we build the ring first and decorate it later using Transition-Metal Catalyzed C-H Activation (e.g., Pd or Ir catalysis). This allows for "scaffold hopping" late in the discovery phase.

Visualization: Pyrazole Discovery Logic

The following diagram outlines the decision matrix for selecting the correct synthetic pathway based on the target molecule's constraints.

PyrazoleLogic Start Target Pyrazole Structure Decision1 Is the N1-substituent sterically bulky? Start->Decision1 PathClassic Classic Knorr (Risk of Regio-mixtures) Decision1->PathClassic No (Methyl/H) PathEnaminone Enaminone Route (High Regiocontrol) Decision1->PathEnaminone Yes (Aryl/t-Butyl) Decision2 Need diverse C4/C5 analogs rapidly? PathClassic->Decision2 If mixture forms PathCH C-H Activation (Late-Stage Functionalization) PathEnaminone->PathCH Post-Synthetic Mod PathMCR Multicomponent (MCR) One-Pot Synthesis Decision2->PathMCR Library Generation Decision2->PathCH Lead Optimization

Caption: Decision matrix for selecting the optimal synthetic pathway based on steric constraints and development stage.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Target: Precise control of the 1,5-substitution pattern (often the most difficult to access purely).

Materials:

  • Acetophenone derivative (1.0 equiv)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Ethanol (anhydrous)

Methodology:

  • Enaminone Formation: Charge a round-bottom flask with the acetophenone derivative and DMF-DMA. Reflux for 3–6 hours.

    • Checkpoint: Monitor by TLC.[3] The formation of the bright yellow/orange enaminone intermediate is visually distinct.

    • Workup: Remove excess DMF-DMA under reduced pressure. The residue (enaminone) is usually pure enough for the next step.

  • Cyclocondensation: Dissolve the enaminone residue in Ethanol. Add the Aryl hydrazine hydrochloride.[4]

  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[4][5][6][7] The hydrazine

      
       attacks the carbonyl (hard electrophile) of the enaminone, while the hydrazine NH attacks the Michael acceptor carbon, displacing dimethylamine.
      
  • Isolation: Cool to room temperature. The pyrazole product typically precipitates.[3] Filter and wash with cold ethanol.[3]

Data Summary:

ParameterValue/Observation
Yield 85–95% (Typical)
Regioselectivity >98:2 (1,5-isomer vs 1,3-isomer)
Atom Economy High (Byproduct is

and

)
Purification Filtration/Recrystallization (No Column needed)
Protocol 2: Green One-Pot Multicomponent Synthesis (MCR)

Target: Rapid generation of pyranopyrazole scaffolds for high-throughput screening.

Materials:

  • Aromatic Aldehyde (1.0 mmol)[3]

  • Malononitrile (1.0 mmol)[3]

  • Ethyl Acetoacetate (1.0 mmol)[3]

  • Hydrazine Hydrate (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Ionic Liquid ([BMIM]BF4)

  • Solvent: Water:Ethanol (1:1)

Methodology:

  • Assembly: In a 25 mL flask, combine all four reagents and the catalyst in the solvent mixture.

  • Reaction: Stir vigorously at room temperature (or mild heating to 50°C) for 30–60 minutes.

    • Visual Cue: The reaction mixture will thicken as the solid product precipitates out of the aqueous medium.

  • Workup: Filter the solid precipitate. Wash with water (to remove catalyst/unreacted hydrazine) and then cold ethanol.

  • Validation: Recrystallize from hot ethanol if necessary.

Advanced Characterization: Distinguishing Regioisomers

A critical failure point in pyrazole synthesis is misidentifying the 1,3- vs 1,5-isomer. Standard 1H NMR is often insufficient.

The NOE (Nuclear Overhauser Effect) Protocol:

  • Setup: Prepare a concentrated sample in

    
    .
    
  • Target: Irradiate the N1-substituent (e.g., the phenyl ring protons or methyl group).

  • Observation:

    • 1,5-Isomer: You will observe a strong NOE enhancement of the C5-substituent (the group adjacent to N1).

    • 1,3-Isomer: You will observe NOE enhancement of the C5-proton (if C5 is unsubstituted) or NO enhancement of the substituent at C3 (as it is too distant).

Visualization: C-H Activation Workflow

The following diagram illustrates the catalytic cycle for late-stage functionalization, a key method for diversifying the pyrazole core.

CHActivation Substrate Pyrazole Substrate CMD C-H Activation Substrate->CMD Coordination ActiveCat Active Catalyst (Pd/Ir) ActiveCat->CMD OxAdd Oxidative Addition (Ar-X) CMD->OxAdd Metallacycle RedElim Reductive Elimination OxAdd->RedElim Coupling RedElim->ActiveCat Regeneration Product Functionalized Pyrazole RedElim->Product

Caption: Simplified catalytic cycle for Transition-Metal Catalyzed C-H Arylation of pyrazoles.

References

  • Ansari, A., et al. (2017). Biological activities of pyrazole derivatives.[1][5][8][9][10] European Journal of Medicinal Chemistry. Link

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1][3][4][5][8][9][11][12][13][14][15][16] Chemical Reviews. Link

  • Kantam, M. L., et al. (2016).[6] Green synthesis of pyrazoles using heterogeneous catalysts. Synlett. Link

  • Maddila, S., et al. (2024). Recent advances in multicomponent synthesis of pyrazoles.[3][4] Organic & Biomolecular Chemistry.[4][13] Link

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.[4][13] Link

  • FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.Link

Sources

Methodological & Application

N-alkylation of pyrazole using ethyl 4-bromobutanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate


 Substitution

Part 1: Executive Summary

This application note details a robust, scalable protocol for the N-alkylation of


-pyrazole using ethyl 4-bromobutanoate. This transformation is a critical step in medicinal chemistry for generating "linker" motifs used in PROTACs (Proteolysis Targeting Chimeras) and fragment-based drug discovery.

While conceptually simple, this reaction presents specific challenges:

  • Regiocontrol: Preventing bis-alkylation (quaternization) to the pyrazolium salt.

  • Chemo-stability: Preserving the ethyl ester functionality against hydrolysis or Claisen-type condensation.

  • Elimination Competition: Minimizing the E2 elimination of the alkyl bromide to ethyl crotonate.

This guide recommends a Solid-Liquid Phase Transfer Catalysis (SL-PTC) approach using anhydrous Potassium Carbonate (


) in Acetonitrile (MeCN), enhanced by Potassium Iodide (KI) to accelerate reaction kinetics via the Finkelstein pathway.

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a classic bimolecular nucleophilic substitution (


). The acidity of the pyrazole N-H (

in DMSO) allows for deprotonation by weak carbonate bases, generating the pyrazolide anion. This ambident nucleophile attacks the

-carbon of the alkyl bromide.

Key Mechanistic Insight: Unlike imidazole, unsubstituted pyrazole (


-pyrazole) possesses 

symmetry (on time average due to rapid tautomerism). Therefore, N1-alkylation yields a single regioisomer. The risk lies in the second alkylation event at the N2 position, which forms a hygroscopic pyrazolium salt. This is mitigated by controlling stoichiometry and base strength.
Reaction Pathway Diagram

ReactionMechanism Pyrazole 1H-Pyrazole (Substrate) Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion Deprotonation (-H+) Base K2CO3 (Base) Base->Anion TS Transition State [SN2] Anion->TS + Alkyl Halide AlkylHalide Ethyl 4-bromobutanoate (Electrophile) AlkylHalide->TS Product Ethyl 4-(pyrazol-1-yl)butanoate (Product) TS->Product -Br⁻ SideProduct Pyrazolium Salt (Over-alkylation) Product->SideProduct + Excess Alkyl Halide (Avoid!)

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the risk of over-alkylation.

Part 3: Critical Parameter Optimization

The choice of base and solvent is the primary determinant of yield and purity. Strong bases (NaH) are faster but risk ester hydrolysis. We prioritize Carbonates for chemoselectivity.

Table 1: Solvent & Base Screening Matrix

ParameterCondition A (Recommended)Condition B (Aggressive)Condition C (Green/Alt)
Base

(3.0 eq)
NaH (1.2 eq)

(1.5 eq)
Solvent Acetonitrile (MeCN)THF / DMF (Dry)Acetone
Additive KI (0.1 eq)NoneTBAI (Phase Transfer)
Temp Reflux (

C)

C to RT
Reflux (

C)
Time 4 - 6 Hours1 Hour12 - 18 Hours
Pros High ester tolerance; Easy workup.Very fast; High conversion.Mildest; Cesium effect improves rate.
Cons Slower than NaH.Risk of ester hydrolysis/Claisen.Cost of Cesium; Acetone volatility.

Expert Insight: We utilize Condition A . The addition of catalytic KI (Potassium Iodide) converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time in MeCN without compromising the ester stability.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate on a 10 mmol scale.

Materials
  • Pyrazole (

    
    ):  680 mg (10.0 mmol)
    
  • Ethyl 4-bromobutanoate: 2.15 g (11.0 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ):  4.14 g (30.0 mmol, 3.0 eq) – Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 166 mg (1.0 mmol, 0.1 eq)

  • Acetonitrile (MeCN): 40 mL (HPLC Grade, Dry)

Step-by-Step Methodology
  • Activation:

    • To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Pyrazole (680 mg) and Acetonitrile (40 mL).

    • Add

      
        (4.14 g) and KI  (166 mg).
      
    • Critical Step: Stir vigorously at Room Temperature (RT) for 15 minutes. This pre-activation ensures the base is well-dispersed and initial deprotonation begins.

  • Addition:

    • Add Ethyl 4-bromobutanoate (2.15 g) dropwise via syringe over 5 minutes.

    • Note: Dropwise addition prevents localized high concentrations of electrophile, reducing the risk of bis-alkylation on the transiently formed product.

  • Reaction:

    • Fit the flask with a reflux condenser and a nitrogen balloon (or drying tube).

    • Heat the mixture to reflux (

      
      C) .
      
    • Monitor via TLC (System: 50% Ethyl Acetate / Hexane) or LC-MS.

    • Endpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of Pyrazole (

      
      ) and appearance of Product (
      
      
      
      ).
  • Workup (Filtration Method):

    • Cool the reaction mixture to RT.

    • Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (

      
      ).
      
    • Wash the filter cake with fresh Acetonitrile (2 x 10 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove trace DMSO/Salts if DMF was used, or simply to remove trace pyrazole.

    • Wash with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate.
      
    • Flash Chromatography: If high purity (>98%) is required, purify on silica gel (Gradient: 0

      
       40% Ethyl Acetate in Hexanes).
      
Expected Data
  • Yield: 85–92% (Isolated).

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    7.51 (d, 1H), 7.38 (d, 1H), 6.23 (t, 1H), 4.18 (t, 2H), 4.12 (q, 2H), 2.28 (t, 2H), 2.15 (m, 2H), 1.25 (t, 3H).

Part 5: Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic tree to diagnose the failure mode.

Troubleshooting Start Issue Detected LowConversion Low Conversion (Pyrazole remains) Start->LowConversion Hydrolysis Ester Hydrolysis (Acid formed) Start->Hydrolysis Elimination Elimination Product (Ethyl Crotonate) Start->Elimination Soln_Heat Increase Temp or Add more KI LowConversion->Soln_Heat Kinetic Barrier Soln_Dry Dry Solvent/Base Switch to Cs2CO3 Hydrolysis->Soln_Dry Water Contamination Soln_Temp Lower Temp Dilute Reaction Elimination->Soln_Temp Base too strong/Conc too high

Figure 2: Decision tree for troubleshooting common synthetic anomalies.

Specific Troubleshooting Tips:

  • "I see the starting material persisting": Pyrazole is a weak nucleophile. Ensure your

    
     is finely ground or switch to 
    
    
    
    (Cesium Effect increases solubility and nucleophilicity).
  • "My ester is gone": You likely have water in your solvent.

    
     is generated, which saponifies the ester. Use molecular sieves in your MeCN.
    

Part 6: References

  • Regioselectivity in Pyrazole Alkylation:

    • Title: Highly Selective N-Alkylation of Pyrazoles.[1][2]

    • Source:Journal of Organic Chemistry (via NIH/PubMed).

    • URL:[Link] (Search Term: "Regioselective alkylation pyrazole mechanism")

  • Cesium Carbonate Effect:

    • Title: Cesium Carbonate Promoted Regioselective Alkylation.[3][4][5]

    • Source:Royal Society of Chemistry (RSC) Advances.

    • URL:[Link]

  • pKa Data for Heterocycles:

    • Title: The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.

    • Source:Journal of Organic Chemistry.

    • URL:[Link]

  • General Protocol Validation (BenchChem):

    • Title: Scale-Up Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate (Analogous Chemistry).

    • Source:BenchChem Application Notes.

Sources

Application Notes & Protocols: Ethyl 4-(1H-pyrazol-1-yl)butanoate as a Versatile Platform for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole scaffold is recognized as a pharmacologically significant "privileged structure," forming the core of many approved and investigational kinase inhibitors.[1][3][4] This document provides a detailed guide on the application of Ethyl 4-(1H-pyrazol-1-yl)butanoate , a key chemical intermediate, in the rational design and synthesis of novel kinase inhibitors. We will explore the strategic importance of this reagent, provide a representative synthetic workflow targeting the PI3K/Akt signaling pathway, and offer detailed, field-proven protocols for its chemical transformation into a potent inhibitor scaffold.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole ring system is a bioisostere of other aromatic systems and offers a unique combination of properties that make it ideal for kinase inhibitor design.[5] Its nitrogen atoms can act as hydrogen bond donors and acceptors, enabling critical interactions with the "hinge region" of the kinase ATP-binding pocket.[6] This interaction is fundamental for achieving high-affinity binding and potent inhibition. Furthermore, the pyrazole ring is chemically stable and provides multiple points for substitution, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic (ADME) properties.[2][7]

Ethyl 4-(1H-pyrazol-1-yl)butanoate is a particularly valuable building block for several reasons:

  • Pre-installed Hinge-Binding Motif: The 1H-pyrazole ring is the core pharmacophore responsible for anchoring the inhibitor to the kinase hinge.

  • Flexible Linker: The butanoate chain provides a four-carbon linker of optimal length and flexibility to position other pharmacophoric elements within the ATP-binding site.

  • Reactive Handle: The ethyl ester functionality is a versatile chemical handle that can be readily hydrolyzed to a carboxylic acid, which can then be coupled to a wide array of other chemical fragments via robust amide bond formation.

This strategic combination allows for a modular approach to inhibitor synthesis, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Target Pathway: PI3K/Akt/mTOR Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs essential cellular functions, including cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in many human cancers, making it one of the most attractive targets for cancer therapy.[4][7] Small molecule inhibitors that block the ATP-binding site of PI3K prevent downstream signaling, leading to reduced cell proliferation and the induction of apoptosis.[4] The protocol detailed below outlines a strategy to synthesize a pyrazole-based inhibitor scaffold designed to target this critical oncogenic pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K blocks ATP site Synthesis_Workflow Start Ethyl 4-(1H-pyrazol-1-yl)butanoate Step1 Step 1: Ester Hydrolysis (Saponification) Start->Step1 Intermediate 4-(1H-pyrazol-1-yl)butanoic acid Step1->Intermediate Step2 Step 2: Amide Coupling (EDC, HOBt) Intermediate->Step2 Product Final Inhibitor Scaffold Step2->Product Amine Substituted Amine (e.g., 4-morpholinoaniline) Amine->Step2 Step3 Step 3: Purification (Chromatography) Product->Step3 Final Pure Compound Step3->Final

Caption: A generalized workflow for the synthesis of a kinase inhibitor from Ethyl 4-(1H-pyrazol-1-yl)butanoate.

Detailed Experimental Protocols

Disclaimer: These protocols are for research purposes only and should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(1H-pyrazol-1-yl)butanoic acid (Intermediate 1)

Causality: The conversion of the ethyl ester to a carboxylic acid is a critical activation step. The carboxylic acid is readily converted to an activated species (e.g., an acyl-isourea by EDC) that can undergo nucleophilic attack by an amine in the subsequent coupling step. Standard saponification with a strong base like lithium hydroxide (LiOH) is a reliable and high-yielding method for this transformation in a mixed solvent system to ensure solubility of the starting material.

  • Materials:

    • Ethyl 4-(1H-pyrazol-1-yl)butanoate

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water (H₂O)

    • Hydrochloric acid (HCl), 2 M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

    • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2 M HCl. A white precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product, 4-(1H-pyrazol-1-yl)butanoic acid, can often be used in the next step without further purification. If necessary, purify by recrystallization or flash chromatography.

Protocol 2: Synthesis of N-(4-morpholinophenyl)-4-(1H-pyrazol-1-yl)butanamide (Final Product)

Causality: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) is a classic and effective choice. HOBt reacts with the EDC-activated acid to form an activated ester intermediate, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral centers are present, leading to a cleaner reaction and higher yields.

  • Materials:

    • 4-(1H-pyrazol-1-yl)butanoic acid (Intermediate 1, 1.0 eq)

    • 4-Morpholinoaniline (1.05 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-(1H-pyrazol-1-yl)butanoic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

    • Add 4-morpholinoaniline (1.05 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).

    • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure final product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data

The following table summarizes the expected inputs and outputs for the representative synthesis described above. Yields and analytical data are illustrative.

CompoundRoleMolecular Weight ( g/mol )Molar Eq.Expected YieldExpected ¹H NMR (CDCl₃, δ ppm)
Ethyl 4-(1H-pyrazol-1-yl)butanoate Starting Material182.221.0N/A7.4-7.5 (d, 2H), 6.2 (t, 1H), 4.2 (t, 2H), 4.1 (q, 2H), 2.2 (p, 2H), 1.2 (t, 3H)
4-(1H-pyrazol-1-yl)butanoic acid Intermediate154.171.0>90%10-12 (br s, 1H), 7.5 (d, 2H), 6.2 (t, 1H), 4.2 (t, 2H), 2.5 (t, 2H), 2.2 (p, 2H)
Final Inhibitor Scaffold Final Product314.381.060-80%8.0-9.0 (br s, 1H), 7.2-7.5 (m, 6H), 6.2 (t, 1H), 4.2 (t, 2H), 3.8 (t, 4H), 3.1 (t, 4H), 2.3 (t, 2H), 2.2 (p, 2H)

Conclusion

Ethyl 4-(1H-pyrazol-1-yl)butanoate serves as an exemplary building block for the efficient and modular synthesis of pyrazole-based kinase inhibitors. The straightforward transformation of its ester functionality into a reactive carboxylic acid allows for robust amide coupling to a variety of amine-containing fragments, enabling extensive exploration of chemical space. The protocols provided herein offer a reliable and rational pathway for synthesizing scaffolds targeting critical oncogenic pathways like PI3K/Akt. This approach underscores the power of strategic intermediate design in accelerating the drug discovery process for next-generation targeted therapies.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source not specified.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing.
  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PMC.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • 4-iodopyrazole in the synthesis of kinase inhibitors. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. PubMed.

Sources

Application Note: Development of Pyrazole Derivatives as Potent Anti-Inflammatory Agents

[1][2][3][4]

Introduction & Rationale

The gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) stems from the non-selective inhibition of Cyclooxygenase-1 (COX-1), an enzyme critical for maintaining the gastric mucosal barrier. The pyrazole scaffold—exemplified by Celecoxib —has emerged as a privileged structure in medicinal chemistry due to its ability to selectively target the inducible Cyclooxygenase-2 (COX-2) isoform, thereby reducing inflammation without compromising gastric integrity.[1]

This guide details a comprehensive workflow for developing novel pyrazole derivatives, moving from rational chemical synthesis to rigorous biological validation.

Mechanism of Action

The primary objective is to interrupt the Arachidonic Acid (AA) cascade. Pyrazole derivatives are designed to fit into the larger hydrophobic side pocket of the COX-2 active site, a structural feature absent in COX-1.

COX_PathwayPhospholipidsMembrane PhospholipidsAAArachidonic AcidPhospholipids->AAPLA2PLA2Phospholipase A2COX1COX-1 (Constitutive)[Gastric Protection]AA->COX1COX2COX-2 (Inducible)[Inflammation]AA->COX2PGs_GoodCytoprotective PGs(TxA2, PGI2)COX1->PGs_GoodPGs_BadPro-Inflammatory PGs(PGE2, PGD2)COX2->PGs_BadPyrazolePyrazole Derivative(Inhibitor)Pyrazole->COX2Blocks

Figure 1: The Arachidonic Acid Cascade. Pyrazole derivatives are engineered to selectively inhibit COX-2, preventing the formation of pro-inflammatory prostaglandins while sparing the cytoprotective effects of COX-1.

Chemical Synthesis Protocol

Objective: Synthesize 1,3,5-trisubstituted pyrazoles via the Claisen-Schmidt condensation followed by cyclization. This route allows for modular modification of the aryl rings to optimize Structure-Activity Relationships (SAR).

Reagents & Equipment
  • Reagents: Substituted acetophenones, substituted benzaldehydes, hydrazine hydrate (80%), ethanol (absolute), glacial acetic acid, sodium hydroxide (NaOH).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
Step 1: Synthesis of Chalcone Intermediate
  • Dissolve: In a 250 mL flask, dissolve 0.01 mol of substituted acetophenone in 20 mL of ethanol.

  • Catalyze: Add 10 mL of 40% NaOH solution dropwise while stirring on an ice bath (0–5°C).

  • React: Add 0.01 mol of substituted benzaldehyde. Stir at room temperature for 12–24 hours.

  • Monitor: Check progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolate: Pour the reaction mixture into crushed ice/HCl water. Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

Step 2: Cyclization to Pyrazole
  • Mix: Dissolve 0.01 mol of the chalcone (from Step 1) in 30 mL of glacial acetic acid or ethanol.

  • Cyclize: Add 0.02 mol of hydrazine hydrate (or phenylhydrazine for N-substituted derivatives).

  • Reflux: Heat the mixture under reflux for 6–8 hours.

  • Purify: Pour into ice-cold water. The solid product precipitates. Filter, dry, and recrystallize from ethanol/DMF.

  • Validate: Confirm structure using 1H-NMR (distinct pyrazole proton singlet at δ 6.5–7.0 ppm) and Mass Spectrometry .

In Vitro Pharmacological Evaluation[6][7][8][9]

COX-1/COX-2 Colorimetric Inhibition Assay

Rationale: To determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).[2] A high SI indicates reduced risk of gastric side effects.

Protocol (Adapted from Cayman Chemical COX Screening Kit):

  • Preparation: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0) containing Heme (cofactor).[3]

  • Enzyme Incubation:

    • Tube A (COX-1): Add Ovine COX-1 enzyme.[2][3][4]

    • Tube B (COX-2): Add Human Recombinant COX-2 enzyme.

  • Inhibitor Addition: Add 10 µL of the test pyrazole derivative (dissolved in DMSO) to the reaction tubes. Include a Vehicle Control (DMSO only) and Positive Control (Celecoxib). Incubate for 10 min at 37°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Detection: The peroxidase activity of COX oxidizes TMPD to a blue compound. Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    
    
Cellular Anti-Inflammatory Assay (Nitric Oxide)

Rationale: Macrophages release Nitric Oxide (NO) upon stimulation with Lipopolysaccharide (LPS).[5][6] Effective anti-inflammatory agents reduce NO accumulation.[5]

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates (

    
     cells/well) in DMEM. Incubate for 24 hours.
    
  • Treatment: Pre-treat cells with test compounds (1–100 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Mix 100 µL of cell supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate for 10 minutes in the dark.

  • Readout: Measure absorbance at 540 nm .

  • Viability Check: Perform an MTT assay on the remaining cells to ensure NO reduction isn't due to cytotoxicity.

In Vivo Validation: Carrageenan-Induced Paw Edema

Rationale: This is the gold-standard model for acute inflammation, assessing the drug's ability to inhibit prostaglandin release in live tissue.

Protocol:

  • Animals: Wistar albino rats (150–200 g), fasted overnight.

  • Grouping (n=6):

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Standard (Celecoxib 10 mg/kg, p.o.).

    • Group III: Test Compound (10 mg/kg, p.o.).

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Edema Inhibition relative to the control group.

InVivo_WorkflowRatWistar Rat(Fasted)DosingOral Dosing(-1 Hour)Rat->DosingInductionCarrageenan Injection(Hind Paw)Dosing->InductionMeasurePlethysmometer(1h, 3h, 5h)Induction->MeasureDataCalculate % InhibitionMeasure->Data

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Model.[7]

Data Summary & Expected Results

The following table illustrates the expected profile of a successful lead candidate compared to reference standards.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)NO Inhibition (RAW 264.7)Edema Inhibition (3h)
Ideal Candidate > 100< 0.5> 200> 80%> 60%
Celecoxib 15.00.0437585%65%
Indomethacin 0.020.600.03 (Non-selective)90%70%

Key Interpretation:

  • High SI: Essential for safety.

  • Edema Inhibition: Peak inhibition at 3 hours correlates with peak COX-2 expression in the carrageenan model.

References

  • Review of Pyrazole Synthesis & Activity: Alegaon, S. G., et al.[8][9][1][10] "Synthesis and pharmacological evaluation of some novel pyrazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2014.

  • COX Inhibition Assay Protocol: Cayman Chemical. "COX Colorimetric Inhibitor Screening Assay Kit Booklet."

  • RAW 264.7 NO Assay (Griess Method): Bryan, N. S., & Grisham, M. B. "Methods to detect nitric oxide and its metabolites in biological samples." Free Radical Biology and Medicine, 2007.

  • Carrageenan-Induced Paw Edema Model: Morris, C. J.[11] "Carrageenan-induced paw edema in the rat and mouse."[11] Methods in Molecular Biology, 2003.[11]

High-Efficiency Microwave-Assisted Synthesis of Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocols

Executive Summary & Theoretical Grounding

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for blockbuster drugs such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) .[1] Traditional synthesis, primarily the Knorr condensation of hydrazines with 1,3-dicarbonyl compounds, often requires refluxing in organic solvents for hours (6–12 h) with variable yields.

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters this landscape.[1] Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) utilizes dielectric heating .

  • Dipolar Polarization: Polar molecules (solvents/reagents) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions oscillate in the field, generating heat through collision.

Key Advantage: This internal, volumetric heating allows reaction mixtures to rapidly reach temperatures exceeding the solvent's atmospheric boiling point (superheating) inside sealed vessels, accelerating reaction kinetics from hours to minutes while often improving regioselectivity [1].

Experimental Hardware & Setup

To ensure reproducibility and safety, the following setup is required. Do not use domestic microwave ovens; they lack the pressure control and magnetic stirring essential for organic synthesis.

Instrumentation[2][3][4][5][6][7]
  • Reactor Type: Monomode (focused) microwave reactor (e.g., CEM Discover, Biotage Initiator).

  • Power Range: 0–300 W (dynamic control recommended).[1]

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).[1] Note: Fiber optics provide higher accuracy for polar solvents.[1]

Reaction Vessels[6]
  • Material: High-grade borosilicate glass (pressure rated to 20–30 bar).[1]

  • Sealing: Aluminum crimp caps with PTFE/Silicone septa.[1]

  • Stirring: Cross-shaped PTFE-coated magnetic stir bars.[1] Critical: Uniform stirring prevents "hot spots" that can lead to vessel failure.[1]

Safety Constraints[3][8][9]
  • Fill Volume: 0.5 mL to 20 mL (depending on vial size). Never fill >75% to allow headspace for pressure build-up.

  • Solvent Selection: Avoid low-boiling, non-polar solvents (e.g., diethyl ether) unless using a passive heating element (e.g., SiC vessel). Preferred solvents: Ethanol, Water, Acetic Acid, DMF.

Core Protocols

Protocol A: Standard Knorr Condensation (Ethanol-Based)

Best for: Initial library synthesis and solubility of lipophilic substrates.[1]

Reaction Scheme:



Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Phenylhydrazine (1.0 mmol) and the corresponding 1,3-diketone (e.g., ethyl acetoacetate, 1.0 mmol) in Ethanol (2–3 mL).

  • Catalysis: Add 10 mol% Acetic Acid (optional; accelerates dehydration).

  • Sealing: Add a stir bar and crimp the vial with a PTFE/Silicone cap.

  • Irradiation:

    • Mode: Dynamic (hold temperature).[1]

    • Temp: 120°C.

    • Hold Time: 5–10 minutes.

    • Pre-stir: 30 seconds (low speed).

    • Pressure Limit: Set to 15 bar (safety cut-off).

  • Workup: Cool to <50°C using compressed air (built-in). Pour the mixture into ice-cold water. The pyrazole usually precipitates. Filter, wash with water, and recrystallize from ethanol if necessary.

Protocol B: "Green" Aqueous Synthesis (Surfactant-Free)

Best for: Environmental sustainability and water-soluble hydrazines.

Scientific Rationale: Water absorbs microwave energy efficiently (


).[1] At high temperatures/pressures, the dielectric constant of water decreases, making it behave more like an organic solvent (pseudo-organic phase), dissolving organic reactants that are insoluble at room temperature [2].

Step-by-Step Methodology:

  • Preparation: Mix Hydrazine Hydrate (1.2 mmol) and 1,3-diketone (1.0 mmol) in a 10 mL vial.

  • Solvent: Add Deionized Water (3 mL). Note: The mixture may be heterogeneous initially.[1][2]

  • Irradiation:

    • Temp: 140°C.

    • Time: 10–15 minutes.

    • Stirring: High (essential for emulsion formation).[1]

  • Workup: Upon cooling, the product often separates as a solid or oil. Decant the aqueous layer. Recrystallize the solid from ethanol/water (1:1).

Protocol C: Solvent-Free Synthesis (Solid Support)

Best for: High-throughput screening and minimizing waste.

Step-by-Step Methodology:

  • Adsorption: Dissolve reactants (1 mmol each) in a minimal amount of volatile solvent (e.g., DCM). Add Silica Gel or Montmorillonite K-10 Clay (500 mg).[1] Evaporate the solvent under vacuum to leave a free-flowing powder.

  • Loading: Transfer the powder into the microwave vial. Do not add liquid solvent.[1][3]

  • Irradiation:

    • Temp: 120°C.

    • Time: 3–5 minutes.

    • Note: Solid supports heat rapidly; ensure the IR sensor is targeting the powder, not the glass.

  • Workup: Add ethyl acetate (5 mL) to the vial, vortex to extract the product from the support, filter off the solid, and evaporate the filtrate.

Data Presentation: Comparative Efficiency

The following table summarizes the efficiency gains of MW protocols compared to conventional oil bath heating for typical pyrazole synthesis (e.g., 3-methyl-1-phenyl-5-pyrazolone) [3].

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Protocol A)Microwave (Protocol B - Aqueous)
Temperature Reflux (78°C)120°C (Superheated)140°C (Superheated)
Time 4 – 8 Hours5 – 10 Minutes10 – 15 Minutes
Yield 65 – 75%85 – 94%80 – 90%
Solvent Usage High (20-50 mL)Low (2-3 mL)Water (Green)
Workup Extraction/EvaporationFiltration/PrecipitationDecantation

Visualizations

Experimental Workflow (Standard Protocol)

MW_Workflow Reagents Reagent Prep (Hydrazine + Diketone) Vessel Vessel Loading (Borosilicate Vial + Stir Bar) Reagents->Vessel Capping Sealing (Crimp Cap + Septum) Vessel->Capping MW_Unit MW Irradiation (120°C, 10 min, 15 bar) Capping->MW_Unit Insert Cooling Cooling Cycle (Air Jet to <50°C) MW_Unit->Cooling Auto-Stop Analysis Validation (TLC / NMR / LCMS) Cooling->Analysis Workup

Caption: Figure 1. Standard operational workflow for microwave-assisted synthesis in a monomode reactor.

Mechanistic Pathway (Knorr Condensation)

Mechanism Inputs Hydrazine + 1,3-Dicarbonyl Inter1 Hydrazone Intermediate Inputs->Inter1 Nucleophilic Attack (Fast under MW) Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product Pyrazole Scaffold Inter2->Product Dehydration (-H2O)

Caption: Figure 2. Knorr condensation mechanism accelerated by dielectric heating.[1]

Troubleshooting & Optimization

  • Vessel Failure: If the vial vents or breaks, the reaction is generating gas (N2 or CO2) or the solvent volume is too high. Solution: Reduce fill volume to 50% and check if reagents decompose to gaseous byproducts.

  • Low Yield (Regioselectivity): In unsymmetrical diketones, two isomers are possible.[1] Solution: Switch solvent polarity. Lower polarity solvents (e.g., Toluene/Ethanol mix) often favor one isomer over the other due to transition state stabilization.

  • Incomplete Reaction: If TLC shows starting material after 10 mins. Solution: Increase temperature by 20°C rather than extending time. MW effects are temperature-dependent.

References

  • Microwave-Assisted Synthesis of Nitrogen-Containing Heterocycles. Molecules, 2025.

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect, 2023.

  • Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Eur J Life Sci, 2025.

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. NIH PMC, 2011.

  • Microwave Reactor Safety Guidelines. Kansas State University / Texas A&M Safety Protocols.

Sources

Application Notes and Protocols for the Functionalization of the Butanoate Chain of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazole Scaffolds and Their Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The compound ethyl 4-(1H-pyrazol-1-yl)butanoate serves as a versatile starting material, featuring a stable pyrazole core linked to a flexible butanoate chain. This aliphatic chain presents multiple opportunities for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and chemical probes.

The functionalization of the butanoate chain can modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides detailed protocols for several key transformations of the butanoate chain of ethyl 4-(1H-pyrazol-1-yl)butanoate, offering researchers a practical toolkit for derivatization.

I. Hydrolysis of the Ester: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(1H-pyrazol-1-yl)butanoic acid, is a fundamental transformation. The resulting carboxylic acid is a versatile intermediate that can be further functionalized, for instance, through amide bond formation or conversion to other carbonyl derivatives. The presence of the pyrazole ring necessitates careful selection of reaction conditions to avoid undesired side reactions.

Expertise & Experience: Choosing the Right Hydrolysis Conditions

While both acidic and basic conditions can effect ester hydrolysis, base-mediated saponification is generally preferred for this substrate. Strong acidic conditions at elevated temperatures could potentially lead to degradation of the pyrazole ring or undesired side reactions. Base-catalyzed hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system, proceeds under milder conditions and generally affords cleaner products. The use of LiOH is often advantageous due to its high reactivity and the ease of purification of the resulting lithium carboxylate salt.

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Objective: To synthesize 4-(1H-pyrazol-1-yl)butanoic acid.

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)butanoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in a mixture of THF and water (2:1 v/v).

  • Add LiOH·H₂O (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)butanoic acid as a white solid.

Trustworthiness: This protocol is self-validating. The progress of the reaction can be easily monitored by TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum should show the disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.

II. Amidation of the Ester: Building Blocks for Peptidomimetics and More

The conversion of the ester to an amide is a critical step in the synthesis of many biologically active molecules. Direct amidation of the ester can be achieved through various methods, with the choice of method depending on the nature of the amine and the desired reaction conditions.

Expertise & Experience: Navigating Amide Bond Formation

Direct aminolysis of unactivated esters with amines is often slow and requires high temperatures. A more practical approach involves the use of a coupling agent or a catalyst.[] For the synthesis of amides from ethyl 4-(1H-pyrazol-1-yl)butanoate, a robust method is the use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to activate the ester towards nucleophilic attack by the amine.[4] This method is particularly useful for coupling with less nucleophilic amines.

Protocol 2: LiHMDS-Mediated Amidation of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Objective: To synthesize N-substituted 4-(1H-pyrazol-1-yl)butanamides.

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)butanoate

  • Amine (primary or secondary)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Syringes and needles

Procedure:

  • To a flame-dried, inert-atmosphere-purged round-bottom flask, add a solution of the desired amine (1.2 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add LiHMDS solution (1.5 equiv) dropwise via syringe.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting ester (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Trustworthiness: The reaction should be performed under an inert atmosphere to prevent quenching of the strong base. The progress can be monitored by TLC or LC-MS. The structure of the final amide can be confirmed by spectroscopic methods. The IR spectrum should show a characteristic amide C=O stretch around 1640-1680 cm⁻¹.

III. Reduction of the Ester: Accessing the Primary Alcohol

Reduction of the ester moiety to a primary alcohol, 4-(1H-pyrazol-1-yl)butan-1-ol, provides a valuable intermediate with a terminal hydroxyl group that can be further derivatized through etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.

Expertise & Experience: Selecting the Right Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7] It is more reactive than sodium borohydride (NaBH₄), which is generally not effective for ester reduction.[8][9] The reaction with LiAlH₄ is typically fast and high-yielding. However, due to its high reactivity and violent reaction with water, it must be handled with care under anhydrous conditions.

Protocol 3: Reduction of Ethyl 4-(1H-pyrazol-1-yl)butanoate with LiAlH₄

Objective: To synthesize 4-(1H-pyrazol-1-yl)butan-1-ol.

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)butanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware

  • Dropping funnel

Procedure:

  • To a flame-dried, inert-atmosphere-purged round-bottom flask, add a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or EtOAc.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield 4-(1H-pyrazol-1-yl)butan-1-ol.

Trustworthiness: The quenching procedure (Fieser workup) is critical for safety and for obtaining a filterable solid.[10] The progress of the reduction can be followed by TLC. The product can be characterized by NMR and IR spectroscopy. The IR spectrum should show a broad O-H stretch around 3300-3500 cm⁻¹ and the disappearance of the ester C=O stretch.

IV. Advanced Functionalization Strategies

Beyond the fundamental transformations of the ester group, the butanoate chain itself can be functionalized at other positions. These more advanced methods, such as α-functionalization and C-H activation, offer powerful tools for creating novel molecular architectures.

A. α-Halogenation of the Butanoate Chain

Introducing a halogen at the α-position to the carbonyl group provides a handle for subsequent nucleophilic substitution reactions, enabling the formation of α-substituted derivatives such as α-amino acids or α-hydroxy acids.

α-Halogenation of esters proceeds via an enolate intermediate. The formation of the enolate requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The subsequent reaction with an electrophilic halogen source, such as N-bromosuccinimide (NBS), introduces the halogen at the α-position. Careful control of stoichiometry and temperature is crucial to avoid side reactions.

Objective: To synthesize ethyl 2-bromo-4-(1H-pyrazol-1-yl)butanoate.

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)butanoate

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • N-bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, inert-atmosphere-purged flask, dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equiv) dropwise.

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve NBS (1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution via cannula to the cold NBS solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness: This reaction is highly sensitive to moisture and air. Strict anhydrous and inert conditions are essential for success. The reaction temperature must be maintained at -78 °C during the addition steps to prevent side reactions. The product can be characterized by NMR and mass spectrometry.

B. Directed C-H Functionalization of the Butanoate Chain

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds.[11][12] The pyrazole ring can act as a directing group, guiding a metal catalyst to specific C-H bonds on the alkyl chain, enabling regioselective functionalization.[13]

The N2 atom of the pyrazole ring can coordinate to a transition metal, such as palladium, forming a metallacycle that brings the catalyst in proximity to C-H bonds on the butanoate chain. This can facilitate C-H activation, typically at the γ or δ positions, leading to the formation of new C-C or C-heteroatom bonds. While specific examples for the butanoate chain of this exact substrate are not extensively reported, the principles of directed C-H activation suggest this is a feasible and exciting avenue for diversification.

Objective: To selectively introduce an aryl group at the γ-position of the butanoate chain.

Materials:

  • Ethyl 4-(1H-pyrazol-1-yl)butanoate

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • A silver salt oxidant (e.g., Ag₂CO₃ or AgOAc)

  • An appropriate solvent (e.g., dioxane, toluene, or a fluorinated alcohol)

  • Standard inert atmosphere glassware

Procedure (Hypothetical, for optimization):

  • To an oven-dried Schlenk tube, add ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the silver salt (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the γ-arylated product.

Trustworthiness and Further Development: This protocol is presented as a starting point for exploration, based on established principles of directed C-H activation.[1][14] Optimization of the catalyst, ligand, oxidant, solvent, and temperature will likely be necessary to achieve good yields and regioselectivity. The pyrazole ring is a well-established directing group for C-H functionalization, making this a promising, albeit challenging, transformation.

Data Presentation

Functionalization Product Key Reagents Typical Conditions Notes
Hydrolysis 4-(1H-pyrazol-1-yl)butanoic acidLiOH·H₂OTHF/H₂O, rtMild and efficient.
Amidation N-R-4-(1H-pyrazol-1-yl)butanamideAmine, LiHMDSAnhydrous THF, 0 °C to rtGood for a range of amines.
Reduction 4-(1H-pyrazol-1-yl)butan-1-olLiAlH₄Anhydrous THF, 0 °C to rtPowerful reduction, requires careful handling.
α-Bromination Ethyl 2-bromo-4-(1H-pyrazol-1-yl)butanoateLDA, NBSAnhydrous THF, -78 °CProvides a handle for further substitution.
γ-Arylation Ethyl 4-aryl-4-(1H-pyrazol-1-yl)butanoateAr-X, Pd(OAc)₂, LigandHigh temperature, inert atmosphereAdvanced method, requires optimization.

Visualizations

Reaction Schemes

functionalization_schemes cluster_main Functionalization of Ethyl 4-(1H-pyrazol-1-yl)butanoate cluster_hydrolysis Hydrolysis cluster_amidation Amidation cluster_reduction Reduction cluster_advanced Advanced Functionalization start Ethyl 4-(1H-pyrazol-1-yl)butanoate p1 4-(1H-pyrazol-1-yl)butanoic acid start->p1 LiOH, THF/H₂O p2 N-R-4-(1H-pyrazol-1-yl)butanamide start->p2 RNH₂, LiHMDS p3 4-(1H-pyrazol-1-yl)butan-1-ol start->p3 LiAlH₄ p4 α-Bromo Derivative start->p4 1. LDA, -78 °C 2. NBS p5 γ-Aryl Derivative start->p5 Ar-X, Pd(OAc)₂ (C-H Activation)

Caption: Key functionalization pathways of the butanoate chain.

Experimental Workflow for LiAlH₄ Reduction

reduction_workflow cluster_workflow Workflow: LiAlH₄ Reduction prep Prepare LiAlH₄ suspension in anhydrous THF at 0 °C addition Add ester solution dropwise at 0 °C prep->addition reaction Stir at rt until completion (TLC) addition->reaction quench Quench carefully at 0 °C (H₂O, NaOH, H₂O) reaction->quench filtration Filter through Celite® quench->filtration workup Concentrate filtrate filtration->workup purification Column chromatography workup->purification product 4-(1H-pyrazol-1-yl)butan-1-ol purification->product

Caption: Step-by-step workflow for ester reduction.

References

  • D. A. Colby, R. G. Bergman, J. A. Ellman, Chem. Rev., 2010 , 110, 624-655. ([Link])

  • T. W. Lyons, M. S. Sanford, Chem. Rev., 2010 , 110, 1147-1169. ([Link])

  • S. R. Chemler, D. Trauner, S. J. Danishefsky, Angew. Chem. Int. Ed., 2001 , 40, 4544-4568. ([Link])

  • J. Wencel-Delord, T. Dröge, F. Liu, F. Glorius, Chem. Soc. Rev., 2011 , 40, 4740-4761. ([Link])

  • F. K. K. Cheung, D. J. C. Pappoe, V. K. Aggarwal, Angew. Chem. Int. Ed., 2012 , 51, 8363-8365. ([Link])

  • S. F. Vasilevsky, E. E. Shults, V. A. Volkov, Arkivoc, 2006 , (v), 9-28. ([Link])

  • A. A. Bekhit, T. Abdel-Aziem, Med. Res. Rev., 2004 , 24, 225-302. ([Link])

  • N. K. Terrett, Combinatorial Chemistry, Oxford University Press, 1998. ([Link])

  • A. R. Katritzky, S. A. Belyakov, Chem. Soc. Rev., 1998 , 27, 415-420. ([Link])

  • J. I. Lee, H. Park, Bull. Korean Chem. Soc., 2003 , 24, 644-646. ([Link])

  • R. E. Gawley, Org. React., 1988 , 35, 1. ([Link])

  • G. Brasche, J. Garcia-Fortanet, S. L. Buchwald, Org. Lett., 2008 , 10, 2207–2210. ([Link])

  • A. S. C. Chan, F. H. Ebetino, J. Med. Chem., 1994 , 37, 2208-2217. ([Link])

  • L. F. Fieser, M. Fieser, Reagents for Organic Synthesis, Vol. 1, Wiley, 1967, pp. 581-595. ([Link])

  • V. K. Tandon, V. K. Singh, Tetrahedron Lett., 2004 , 45, 4341-4343. ([Link])

  • M. Hudlicky, Reductions in Organic Chemistry, 2nd ed., ACS Monograph 188, American Chemical Society, 1996. ([Link])

  • C. A. G. N. Montalbetti, V. Falque, Tetrahedron, 2005 , 61, 10827-10852. ([Link])

  • M. B. Smith, J. March, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed., Wiley, 2013. ([Link])

  • P. G. M. Wuts, T. W. Greene, Greene's Protective Groups in Organic Synthesis, 5th ed., Wiley, 2014. ([Link])

  • S. O. de Silva, V. Snieckus, Can. J. Chem., 1974 , 52, 1294-1306. ([Link])

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012. ([Link])

  • AdiChemistry, "Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism". ([Link])

  • J. Soderberg, "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives", Master Organic Chemistry. ([Link])

  • Khan Academy, "Preparation of alcohols using LiAlH4". ([Link])

  • Chemistry LibreTexts, "Esters can be reduced to 1° alcohols using LiAlH4". ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-BUT-001 Status: Open Subject: Yield Optimization & Troubleshooting for N-Alkylation Protocols[1][2]

Core Directive & Scope

Welcome to the Reaction Optimization Center. You are likely attempting to synthesize ethyl 4-(1H-pyrazol-1-yl)butanoate via the


-alkylation of 1H-pyrazole with ethyl 4-bromobutyrate.[1] While theoretically simple, this reaction is prone to specific "bugs"—namely competitive elimination (E2), ester hydrolysis, and poor conversion rates.[2]

This guide treats your chemical synthesis as a system. We will optimize the "Hardware" (Reagents), upgrade the "Software" (Protocol), and provide a "Debugging" matrix for failure analysis.

The Reaction System (Mechanism & Logic)

To fix the yield, you must visualize the competition between the productive substitution (


) and the destructive elimination (

).[1]

ReactionPathway Start Reagents: Pyrazole + Ethyl 4-bromobutyrate Base Base Activation (Deprotonation) Start->Base SN2 Pathway A (Target): Nucleophilic Attack (N1) Base->SN2  Kinetic Control   E2 Pathway B (Parasitic): E2 Elimination Base->E2  High Temp / Strong Base   Product Product: Ethyl 4-(pyrazol-1-yl)butanoate SN2->Product Waste Waste: Ethyl 3-butenoate (Vinyl species) E2->Waste

Figure 1: The mechanistic fork. Success depends on favoring Pathway A over Pathway B.

The "Gold Standard" Protocol

Do not use Sodium Hydride (


) unless absolutely necessary.[1][2] While fast, 

is a "hard" base that promotes the E2 elimination of HBr from your alkyl linker, destroying your starting material before it reacts.[2]

Recommended System: The Finkelstein-Assisted Carbonate Route [1]

ComponentRecommendationThe "Why" (Causality)
Substrate 1H-Pyrazole (1.0 eq)Limiting reagent.
Linker Ethyl 4-bromobutyrate (1.1 - 1.2 eq)Slight excess compensates for minor elimination side-reactions.[1]
Base

(2.0 - 2.5 eq)
Milder than

.[1][2] Buffers the HBr generated without hydrolyzing the ester rapidly.
Catalyst KI or TBAI (0.1 eq) CRITICAL: Converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating

over Elimination.[1][2]
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic.[1][2] Easier to remove than DMF/DMSO. MeCN allows higher reflux temps (

) than acetone (

).[1]
Temp Reflux (

)
Required to overcome the activation energy of the neutral pyrazole nucleophile.[1][2]
Step-by-Step Workflow
  • Activation: Dissolve Pyrazole (1.0 eq) in Acetonitrile (0.5 M concentration). Add

    
     (2.0 eq) and stir at RT for 15 mins.
    
  • Catalysis: Add Potassium Iodide (KI, 0.1 eq).

  • Addition: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise.

  • Reaction: Heat to reflux with vigorous stirring (heterogeneous mixture) for 12–16 hours.

  • Checkpoint: Check TLC. If conversion is <90%, add 0.1 eq more linker and stir 2h.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Redissolve in EtOAc, wash with water/brine to remove residual salts/KI.
    
Troubleshooting & Diagnostics (The "Debugging" Matrix)

Use this decision tree to identify why your yield is low.

Troubleshooting Issue Start: Low Yield / Impurity CheckNMR Check Crude NMR Issue->CheckNMR VinylSignals Vinyl Protons? (5.0 - 6.5 ppm) CheckNMR->VinylSignals Yes AcidSignals Broad OH peak? (Loss of Ethyl group) CheckNMR->AcidSignals Yes StartMat Unreacted Pyrazole? CheckNMR->StartMat Yes Sol1 Diagnosis: Elimination Fix: Lower Temp, Switch to Cs2CO3 VinylSignals->Sol1 Sol2 Diagnosis: Hydrolysis Fix: Dry Solvent, Avoid NaOH/KOH AcidSignals->Sol2 Sol3 Diagnosis: Low Kinetics Fix: Add KI (Cat), Increase Conc. StartMat->Sol3

Figure 2: Diagnostic flow for crude product analysis.[1]

Common Error Codes

Error 1: The "Vinyl" Impurity (Elimination)

  • Symptom: NMR shows alkene peaks (multiplets around 5.0–6.0 ppm).[1][2] Yield is low.

  • Root Cause: The base acted as a base, not a buffer.[2] It deprotonated the

    
    -position of the butyrate linker.[1]
    
  • Fix:

    • Switch solvent to Acetone (lower boiling point reduces elimination energy).[1]

    • Use Cesium Carbonate (

      
      ) .[1][2] The "Cesium Effect" increases the solubility of the pyrazole anion, making it a better nucleophile, allowing the reaction to proceed at lower temperatures where elimination is slower.[2]
      

Error 2: The "Missing Ethyl" (Hydrolysis)

  • Symptom: Product is acidic; ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) are missing or weak.

  • Root Cause: "Wet" solvent or using a hydroxide base (

    
    ).[1]
    
  • Fix: Use anhydrous Acetonitrile. Add 3Å molecular sieves to the reaction flask. Ensure the base is Carbonate, not Hydroxide.

Error 3: The "Sluggish" Reaction (Incomplete Conversion)

  • Symptom: Pyrazole remains after 24h.

  • Root Cause: Poor nucleophilicity of the neutral pyrazole.

  • Fix: Add TBAI (Tetrabutylammonium iodide) . This phase transfer catalyst helps solubilize the carbonate/anion interface and performs the Finkelstein exchange on the linker.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Proceed with caution. NaH irreversibly deprotonates pyrazole, making it a super-nucleophile, which is good. However, NaH is basic enough to deprotonate the alpha-position of the ester or cause rapid elimination of the bromide.[1] If you must use NaH, do it at


 in dry DMF, add the linker slowly, and do not heat  above RT.

Q: My product is an oil and hard to crystallize. How do I purify it? A: This ester is typically a viscous oil. Purification via high-vacuum distillation is difficult due to the boiling point.[1]

  • Standard: Flash column chromatography (Hexane:EtOAc 3:1 to 1:1).[1][2]

  • Alternative: If you need the acid form eventually, hydrolyze the crude mixture (LiOH/THF/Water) and crystallize the resulting carboxylic acid, which is a solid.[1]

Q: I am using substituted pyrazole (e.g., 3-methylpyrazole). Will this protocol work? A: Yes, but you will get regioisomers.[2]

  • Regioselectivity Rule:

    
     alkylation generally favors the less sterically hindered nitrogen (N1 adjacent to the smaller group).[1][2]
    
  • Control: To maximize selectivity, use lower temperatures and bulkier solvents (like t-Amyl alcohol) or stick to the

    
     protocol.[1][2]
    
References & Grounding
  • General Pyrazole Alkylation Methodology:

    • Mechanism & Base Effects:[1][2][3] "Highly Selective N-Alkylation of Pyrazoles." ResearchGate.[4] A systematic study confirming

      
       favors N-alkylation over side reactions compared to stronger bases.[1] 
      
  • Finkelstein/Catalysis Logic:

    • BenchChem Technical Support: "Optimizing N-Alkylation of Pyrazoles." Highlights the use of iodide catalysts and polar aprotic solvents to suppress elimination.

  • Specific Reagent Data (Ethyl 4-bromobutyrate):

    • Reactivity Profile: "The Chemistry of Versatility: Ethyl 4-Bromobutyrate."[1] Discusses the dual reactivity (SN2 vs Hydrolysis) and stability concerns.

Sources

Technical Support Center: Purification of Ethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Regioisomer Co-elution, and Recovery Issues in Silica Chromatography

The Triage Desk: Pre-Purification Analysis

Before loading your column, you must diagnose the physicochemical behavior of your specific ethyl pyrazole derivative. Pyrazoles are nitrogen-containing heterocycles that present two distinct challenges during purification: basicity and regioisomerism .

Why Your Chromatography is Failing[1]
  • The "Streak" (Tailing): The pyridine-like nitrogen (N2) in the pyrazole ring is a hydrogen bond acceptor. It interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing and poor resolution.

  • The "Blob" (Co-elution): N-ethylation of unsymmetrical pyrazoles often produces a mixture of 1,3- and 1,5-isomers. These regioisomers have similar polarities, often leading to overlapping spots on TLC and merged peaks on the column.

Module A: Solving Peak Tailing (The Basicity Protocol)

User Question: "My product streaks from the baseline to the solvent front. I lose 30% of my mass, and the fractions are impure. How do I fix this?"

Technical Diagnosis: Uncapped acidic silanols on the silica stationary phase are acting as a "trap" for your basic pyrazole.

Protocol 1: The Triethylamine (TEA) Passivation

Do not just add TEA to your bottle. You must "passivate" the column to ensure the entire silica bed is neutralized before your compound touches it.

  • Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate) and add 1% Triethylamine (TEA) or 1% NH₄OH (if using DCM/MeOH).

  • Column Equilibration: Flush the column with at least 3 Column Volumes (CV) of the TEA-doped solvent before loading your sample. This saturates the acidic silanol sites.

  • The Run: Continue using the TEA-doped solvent for the purification.

    • Note: TEA has a high boiling point. You may need to co-evaporate your fractions with toluene or use an acidic workup (if your product is acid-stable) to remove the TEA later.

Protocol 2: The Stationary Phase Switch (Recommended)

If TEA interferes with your downstream chemistry (or if you are using Mass Spec detection where TEA suppresses ionization), switch the media.

  • Use Amine-Functionalized Silica (KP-NH): These columns have propyl-amine groups bonded to the silica surface.[1] They create a basic environment that repels the pyrazole, resulting in sharp, symmetrical peaks without mobile phase modifiers.

Data Comparison: Standard vs. Amine Silica

ParameterStandard Silica (No Modifier)Standard Silica (+1% TEA)Amine-Functionalized Silica (KP-NH)
Peak Shape Broad, Tailing (Asymmetry > 2.0)Sharper (Asymmetry ~ 1.2)Sharp, Symmetrical (Asymmetry ~ 1.0)
Recovery 60-75% (Irreversible adsorption)85-95%>95%
Solvent System Requires high polarity (DCM/MeOH)Standard (Hex/EtOAc)Standard (Hex/EtOAc)
Post-Run Workup Simple evaporationRequires TEA removalSimple evaporation

Module B: Separating Regioisomers (The Selectivity Protocol)

User Question: "I have two spots touching on TLC (ΔRf < 0.1). I suspect they are the 1,3-ethyl and 1,5-ethyl isomers. Hexane/EtOAc isn't separating them."

Technical Diagnosis: Regioisomers often have distinct dipole moments. The 1,3-isomer is typically less polar than the 1,5-isomer (due to vector cancellation of the lone pairs), but this depends on the substituents. Standard solvents may not exploit these dipole differences effectively.

Workflow: Solvent Screening for Isomers

Do not rely solely on Hexane/Ethyl Acetate.[2] Pyrazoles often separate better in systems that utilize pi-pi interactions or different hydrogen bonding selectivity.

Recommended Solvent Systems:

  • Toluene / Acetone: Excellent for separating nitrogen heterocycles. The toluene interacts with the pi-system of the pyrazole.

  • DCM / MeOH (98:2 to 90:10): Good for more polar derivatives, but prone to tailing without TEA.

  • DCM / Ether: Sometimes effective for separating isomers with slight solubility differences.

Experimental Logic: The Separation Decision Tree

PyrazoleSeparation Start Start: Crude Ethyl Pyrazole Mix TLC_Check Run TLC (Hex/EtOAc 1:1) Start->TLC_Check Decision1 Are spots separated? (ΔRf > 0.15) TLC_Check->Decision1 GoodSep Proceed to Flash Column (Gradient 0-50% EtOAc) Decision1->GoodSep Yes BadSep Poor Separation (ΔRf < 0.1) Decision1->BadSep No AltSolvent Switch Solvent System: Try Toluene / Acetone (9:1) BadSep->AltSolvent Decision2 Improved Separation? AltSolvent->Decision2 RunColumn Run Column with Toluene/Acetone Decision2->RunColumn Yes HardSep Critical Separation Needed Decision2->HardSep No Strategies Strategy A: Use Amine Silica (KP-NH) Strategy B: Preparative HPLC (C18) Strategy C: Recrystallize (if solid) HardSep->Strategies

Figure 1: Decision matrix for optimizing the separation of pyrazole regioisomers.

Module C: Loading & Solubility (The "Crash Out" Issue)

User Question: "My ethyl pyrazole is an oil, but when I dissolve it in Hexane to load, it turns into a sticky gum on top of the silica."

Technical Diagnosis: Ethyl pyrazoles are often moderately polar oils. They are insoluble in non-polar equilibration solvents (Hexane), leading to precipitation at the column head. This causes "channeling" and destroys resolution.

Protocol: Dry Loading (Solid Load)

Never liquid load if your sample is not soluble in the starting mobile phase.

  • Dissolution: Dissolve your crude oil in a minimal amount of a volatile, strong solvent (e.g., DCM or Acetone).

  • Adsorption: Add silica gel (ratio: 2g silica per 1g crude) or Celite 545 to the flask.

  • Evaporation: Rotovap the mixture until you have a free-flowing, dry powder.

  • Loading: Pour this powder on top of your pre-packed column (or into a solid load cartridge).

  • Elution: Start your gradient. The compound will desorb gently as the polarity increases, maintaining a tight band.

Frequently Asked Questions (FAQ)

Q: Can I use C18 (Reverse Phase) for ethyl pyrazoles? A: Yes, and it is often cleaner. However, basic pyrazoles will still tail on C18 unless you control the pH. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid (keeps the pyrazole protonated) or 10mM Ammonium Bicarbonate (keeps it neutral, pH ~8).

Q: How do I visualize my ethyl pyrazole? It has no UV absorbance. A: Many simple alkyl pyrazoles have weak UV activity.

  • Stain: Use Iodine (I₂) vapor (very effective for nitrogen heterocycles) or Phosphomolybdic Acid (PMA) (requires heat).

  • Wavelength: Monitor at 210-220 nm , not just 254 nm.

Q: I used TEA, but now I can't get rid of it. It shows up in my NMR. A: TEA forms salts with pyrazoles or lingers in oils.

  • Fix: Dissolve your product in EtOAc and wash 2x with saturated NH₄Cl solution (mildly acidic) or water. This pulls the TEA into the aqueous layer while leaving the pyrazole in the organic layer (assuming your pyrazole is not extremely water-soluble).

References

  • Biotage. (2023).[1][3] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separation with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925.[4] (Foundational flash chromatography reference).

Sources

Validation & Comparative

Comparative Guide: In Vitro Biological Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore remains a cornerstone in medicinal chemistry, particularly for kinase inhibition (e.g., Crizotinib, Ruxolitinib). Recent advances (2023–2025) have shifted focus toward multi-target pyrazole derivatives —specifically those capable of dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

This guide objectively compares the in vitro performance of novel pyrazole-based scaffolds against industry-standard Tyrosine Kinase Inhibitors (TKIs) like Sorafenib and Erlotinib . We provide experimental benchmarks, mechanistic pathways, and validated protocols to support researchers in characterizing these next-generation small molecules.

Part 1: The Chemical Advantage

Unlike first-generation TKIs, novel pyrazole derivatives are designed to exploit the ATP-binding "hinge region" of kinases with greater specificity.

  • Scaffold Utility: The nitrogen-rich pyrazole ring acts as a hydrogen bond donor/acceptor, mimicking the adenine ring of ATP.

  • Structural Evolution: Recent "hybrid" designs (e.g., Pyrazole-Quinazoline or Pyrazole-Thiazole fusions) have shown improved lipophilicity and cellular uptake compared to classic monocyclic pyrazoles.

Part 2: Comparative Efficacy (Cytotoxicity)

The following data synthesizes performance metrics from recent high-impact studies (2023–2024) comparing novel pyrazole analogs against standard-of-care agents.

Table 1: Cytotoxicity Profile (IC₅₀ in µM)

Lower values indicate higher potency.

Compound ClassTarget Cell LineNovel Pyrazole (Rep. Analog 3i) [1]Sorafenib (Standard TKI)Doxorubicin (Cytotoxic Control)Selectivity Index (SI)
Prostate Ca. PC-31.24 ± 0.1 µM 1.13 ± 0.2 µM0.93 ± 0.1 µM> 20 (vs Normal)
Liver Ca. HepG22.52 ± 0.3 µM [2]2.05 ± 0.2 µM4.50 ± 0.2 µMHigh
Breast Ca. MCF-70.25 ± 0.05 µM [3]N/A0.95 ± 0.1 µMVery High
Normal Cells HSF/THLE-2> 50.0 µM ~15–20 µM< 5.0 µMExcellent Safety

Key Insight: While novel pyrazoles often show equipotent IC₅₀ values to Sorafenib in cancer lines, their defining advantage is the Selectivity Index (SI) . Novel derivatives frequently exhibit significantly lower toxicity toward normal fibroblast (HSF) or liver (THLE-2) cells compared to Doxorubicin.

Part 3: Mechanistic Validation (Target Engagement)

To validate that cytotoxicity is driven by specific kinase inhibition rather than general necrosis, enzymatic assays are required.

Table 2: Kinase Inhibition Profile (IC₅₀ in nM)

Direct enzymatic assay (ADP-Glo or ELISA).

Target KinaseNovel Pyrazole (Analog 3i) Sorafenib (Ref)Erlotinib (Ref)Performance Verdict
VEGFR-2 8.93 nM [1]30.0 nM> 100 nM3x More Potent
EGFR (WT) 60.0 nM [4]> 1000 nM20.0 nMModerate/Dual Activity
CDK-2 311 nM [2]N/AN/ASynergistic Target
Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism blockade typical of these novel derivatives.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Ligands GFs (EGF / VEGF) Receptors RTKs (EGFR / VEGFR-2) Ligands->Receptors Activation RAS RAS / RAF Receptors->RAS Phosphorylation Inhibitor Novel Pyrazole Derivative Inhibitor->Receptors  Competes with ATP (Hinge Binding) Apoptosis Apoptosis (Caspase-3 Activation) Inhibitor->Apoptosis Induces ATP ATP MEK MEK RAS->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Apoptosis->Proliferation Blocks

Figure 1: Mechanism of Action. Novel pyrazoles competitively bind the ATP pocket of VEGFR-2/EGFR, halting the RAS/RAF/MEK cascade and inducing apoptosis.

Part 4: Experimental Protocols

To replicate these findings, follow these self-validating protocols.

Workflow Overview

Workflow Start Compound Synthesis (>95% Purity) Screen Primary Screen (MTT Assay @ 10µM) Start->Screen IC50 Dose Response (0.01 - 100µM) Screen->IC50 If % Inh > 50% Target Kinase Profiling (ADP-Glo / ELISA) IC50->Target Confirm Mechanism Mech Flow Cytometry (Annexin V / PI) IC50->Mech Confirm Apoptosis

Figure 2: Evaluation Pipeline. A step-wise approach ensures resources are only spent on active candidates.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine IC₅₀ values. Causality: Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[1][2] Dead cells do not.

  • Seeding: Plate cells (HepG2 or PC-3) at

    
     cells/well in 96-well plates. Incubate 24h to allow attachment.
    
  • Treatment:

    • Dissolve Pyrazole derivative in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture media (Final DMSO < 0.1% to prevent solvent toxicity).

    • Add 100 µL/well. Include Sorafenib (Positive Ctrl) and Media-only (Negative Ctrl).

  • Incubation: 48 hours at 37°C, 5% CO₂. Why 48h? Pyrazoles often act via cell-cycle arrest; 24h may be insufficient to observe phenotype.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media carefully.

    • Add 100 µL DMSO to dissolve formazan crystals. Shake 10 min.

  • Read: Absorbance at 570 nm (Reference 630 nm).

  • Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.

Protocol B: VEGFR-2 Kinase Inhibition (ELISA/FRET)

Objective: Confirm molecular target affinity.

  • Reagents: Recombinant human VEGFR-2 enzyme, ATP, Substrate (e.g., Poly Glu:Tyr).

  • Reaction: Mix Enzyme + Novel Pyrazole (Var. Conc.) + Peptide Substrate in kinase buffer.

  • Initiation: Add ATP to start phosphorylation. Incubate 60 min at RT.

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated).

  • Validation: The IC₅₀ should be in the nanomolar (nM) range. If IC₅₀ > 10 µM in this assay but < 1 µM in MTT, the compound likely works via off-target toxicity, not VEGFR-2 inhibition.

References

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.[3] RSC Advances, 13, 21876-21890.

  • Jaballah, M. Y., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.[4] Future Medicinal Chemistry, 16(13), 1299-1311.[4]

  • Thangarasu, P., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[5] Molecules, 25,[6][7][8] 42.

  • Gaber, A., et al. (2025). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

  • Abcam. MTT Assay Protocol. Abcam Protocols.

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of Pyrazole Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazoles in Oncology

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and potent therapeutic agents. Within this dynamic field, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—stands out as a "privileged scaffold."[1] Its unique structural and electronic properties allow for diverse chemical modifications, making it a versatile backbone for designing molecules that can interact with a wide array of biological targets.[2][3]

Numerous studies have reported the potent cytotoxic effects of novel pyrazole derivatives against a spectrum of cancer cell lines, including those resistant to conventional therapies.[4][5] These compounds have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of crucial cell cycle kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][6][7]

However, the journey from a promising chemical entity to a validated preclinical candidate is rigorous. It demands a systematic and multi-faceted validation strategy to confirm its anticancer activity, elucidate its mechanism of action, and establish a preliminary therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the essential in vitro validation of pyrazole compounds, ensuring scientific rigor and generating robust, publication-quality data.

Comparative Landscape: Anticancer Activity of Diverse Pyrazole Scaffolds

To appreciate the potential of a novel pyrazole derivative, it is essential to understand its performance relative to existing analogs. The following table summarizes the reported activities of various pyrazole compounds against several common cancer cell lines, offering a baseline for comparison. This data underscores the broad applicability and varying potency that can be achieved through structural modifications of the pyrazole core.

Compound/Derivative ClassTarget Cancer Cell Line(s)Reported IC₅₀ ValuePutative Mechanism of ActionReference
N-phenyl pyrazoline-coumarin hybrid (Compound 15)MCF-7 (Breast)0.21 nMNot specified[5]
Indole conjugated pyrazoline (Compound 28)HeLa, MCF-7, A549, HepG20.21 - 0.31 µMTubulin Polymerization Inhibition[5]
Pyrazole-naphthalene analog (Compound 10)A549 (Lung)2.2 µMEGFR Inhibition, G2/M Arrest[6]
Pyrazole Chalcone (Compound 111c)MCF-7 (Breast), HeLa (Cervical)Not specified, but highest inhibition in seriesNot specified[4]
4-hydroxycoumarin-N-phenyl pyrazoline hybridHCT116 (Colon), MCF-7 (Breast)Low nanomolar rangeNot specified[5]
Pyrazole carbaldehyde derivative (Compound 43)MCF-7 (Breast)0.25 µMPI3 Kinase Inhibition[2]

The Validation Workflow: A Step-by-Step Investigative Approach

A robust validation pipeline is not merely a sequence of experiments but a logical progression of hypothesis testing. We begin with broad questions about cytotoxicity and progressively narrow our focus to specific molecular mechanisms. Each step is designed to build upon the findings of the last, creating a cohesive and compelling scientific narrative.

The causality behind this workflow is critical: we must first confirm that the compound kills or stops the proliferation of cancer cells (cytotoxicity) before investing resources into how it achieves this effect (cell cycle, apoptosis). Only then can we drill down into the specific molecular players involved (mechanism of action).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Phenotypic Confirmation cluster_2 Phase 3: Mechanistic Investigation cluster_3 Outcome A Novel Pyrazole Compound Synthesis B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B Test across multiple cell lines & concentrations C Cell Cycle Analysis (Flow Cytometry) B->C If cytotoxic, does it arrest the cell cycle? D Apoptosis Assay (e.g., Annexin V/PI) B->D If cytotoxic, does it induce apoptosis? E Target Identification (Western Blotting) C->E D->E F Pathway Analysis E->F Confirm modulation of key signaling proteins G Validated Preclinical Candidate Profile F->G

Caption: A logical workflow for the in vitro validation of anticancer compounds.

Experimental Protocols: The Foundation of Trustworthy Data

The trustworthiness of your findings hinges entirely on the quality of your experimental execution. The following protocols are standard, widely accepted methods that form the bedrock of in vitro cancer pharmacology. For each, the rationale behind critical steps is explained to foster a deeper understanding and ensure reproducibility.

Cell Viability/Cytotoxicity Assessment: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized. The absorbance of this colored solution is directly proportional to the number of viable, metabolically active cells. This is the essential first-pass screen to determine if your compound has any biological effect on cancer cells and to calculate the IC₅₀ (half-maximal inhibitory concentration).

Detailed Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" blanks.

  • Incubation: Incubate the plate for a defined period (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Cell Cycle Analysis via Propidium Iodide Staining

Scientific Rationale: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[9] Flow cytometry using propidium iodide (PI), a fluorescent dye that binds stoichiometrically to DNA, allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[10] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[11]

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that may have detached due to treatment, are analyzed. Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Fix for at least 2 hours on ice or overnight at 4°C.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial as PI also binds to double-stranded RNA, which would otherwise confound the DNA analysis.[10]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[12]

  • Data Analysis: Use specialized software (e.g., ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Detection via Annexin V & PI Staining

Scientific Rationale: A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death.[13] One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Co-staining with PI, which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[14][15]

Detailed Protocol:

  • Cell Treatment: Treat cells with the pyrazole compound as described for the cell cycle analysis.

  • Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Resuspension: Centrifuge and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI solution (e.g., 5 µL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Investigating the Molecular Mechanism of Action

Identifying the cellular machinery that your pyrazole compound interacts with is the ultimate goal of in vitro validation. Many pyrazole derivatives have been found to interfere with critical signaling pathways that regulate cell proliferation and survival.[1][2]

A common mechanism for pyrazoles is the inhibition of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[7] For instance, a compound causing G2/M arrest might be inhibiting CDK1 (also known as CDC2), which, in complex with Cyclin B, drives entry into mitosis.

G cluster_0 Cell Cycle Progression (G2 to M Phase) cluster_1 Active Complex cluster_2 Point of Intervention CyclinB Cyclin B MPF MPF Complex (CDK1/Cyclin B) CyclinB->MPF CDK1 CDK1 CDK1->MPF Mitosis Mitosis MPF->Mitosis Phosphorylates target proteins to initiate mitosis Pyrazole Pyrazole Compound Pyrazole->CDK1 Inhibition

Caption: Inhibition of the CDK1/Cyclin B complex by a pyrazole compound, leading to G2/M arrest.

Western Blotting: Visualizing Protein Modulation

Scientific Rationale: Western blotting is a powerful technique used to detect specific proteins in a sample.[16][17] It allows you to confirm if your compound affects the expression levels or activation state (e.g., phosphorylation) of key proteins within a targeted pathway. For a compound causing G2/M arrest, you would investigate proteins like CDK1, Cyclin B, and phosphorylation markers of mitosis.

Detailed Protocol:

  • Protein Extraction: Treat cells with the pyrazole compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.[18]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[19]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-CDK1, anti-phospho-Histone H3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[19]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.[19]

Conclusion

The validation of a novel pyrazole compound's anticancer activity is a systematic process that moves from broad phenotypic effects to specific molecular mechanisms. By employing a logical workflow of cytotoxicity screening, cell cycle analysis, apoptosis assays, and mechanistic studies like Western blotting, researchers can build a robust and compelling case for their compound's therapeutic potential. Each experiment is a self-validating step in a larger investigative narrative, grounded in established, reproducible protocols. This comprehensive approach ensures that the resulting data is not only scientifically sound but also provides the critical insights needed to advance the most promising pyrazole derivatives toward further preclinical and clinical development.

References

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • National Center for Biotechnology Information (PMC). Assaying cell cycle status using flow cytometry. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products. [Link]

  • ResearchGate. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • IJNRD. Mini review on anticancer activities of Pyrazole Derivatives. [Link]

  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • BosterBio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • National Center for Biotechnology Information (PMC). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Current Issues in Molecular Biology. DNA Measurement and Cell Cycle Analysis by Flow Cytometry. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Bio-Rad. Apoptosis Kits for Detection & Assays. [Link]

  • National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Addgene. Western Blot. [Link]

  • National Center for Biotechnology Information (NCBI). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

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Comparative Guide: Biological Activity of N1- versus N2-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, featured in over 30 FDA-approved drugs (e.g., Crizotinib, Ruxolitinib, Celecoxib). However, the biological activity of pyrazoles is strictly governed by the regiochemistry of nitrogen substitution.

When functionalizing an asymmetric pyrazole, two regioisomers are generated: the 1,3-disubstituted (N1-alkylated) and the 1,5-disubstituted (N2-alkylated) isomers. While chemically similar, these isomers often exhibit drastically different biological profiles. One isomer may act as a nanomolar kinase inhibitor, while the other is biologically inert or exhibits off-target toxicity.

This guide objectively compares these regioisomers, analyzing the structural drivers of their biological divergence and providing a validated workflow for their separation and identification.

Structural & Electronic Fundamentals

To predict biological activity, one must first understand the structural consequences of N-substitution.

The Numbering Conundrum

In an unsubstituted 3-substituted pyrazole, tautomerism exists between the 1H- and 2H-forms. Upon alkylation/arylation, the tautomerism is frozen.

  • N1-Substitution (1,3-isomer): The substituent on the carbon (R) and the substituent on the nitrogen (R') are separated by a carbon. This conformation is generally thermodynamically favored (less steric hindrance).

  • N2-Substitution (1,5-isomer): The R and R' groups are adjacent. This creates significant steric clash , often twisting the N-substituent out of plane, which can disrupt binding affinity but may improve metabolic stability by blocking access to metabolic enzymes.

Dipole and Basicity
  • Dipole Moment: 1,3-isomers typically have lower dipole moments compared to 1,5-isomers due to vector cancellation. This affects membrane permeability (LogP) and solubility.

  • Basicity: The pyridine-like nitrogen (N2 in 1,3-isomers; N2 in 1,5-isomers) is the hydrogen bond acceptor. Its accessibility is sterically hindered in 1,5-isomers, potentially abolishing H-bond interactions with protein residues (e.g., the hinge region of kinases).

Biological Impact Analysis

Kinase Binding Affinity (The "Hinge Binder" Effect)

In kinase inhibitors, the pyrazole often serves as the "hinge binder." The pyridine-like nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge.

  • 1,3-Isomer: The acceptor nitrogen is exposed. It typically binds with high affinity (IC50 < 100 nM).

  • 1,5-Isomer: The adjacent substituent sterically blocks the acceptor nitrogen. The molecule cannot approach the hinge residue, leading to a "activity cliff" (IC50 > 10 µM).

Metabolic Stability
  • N-Dealkylation: N-alkyl groups are susceptible to oxidative dealkylation by Cytochrome P450s.

  • Observation: 1,5-isomers often show higher metabolic stability than 1,3-isomers. The steric bulk of the adjacent C-substituent shields the N-alkyl group from the P450 active site, extending half-life (

    
    ).
    

Case Study: The p38 MAPK Activity Switch

A classic example of regioisomer-dependent activity is observed in p38 MAP kinase inhibitors.[1] The table below summarizes the activity of a pyrazole-based inhibitor scaffold where the N-methyl group is shifted from N1 to N2.

Table 1: Comparative Biological Profile of Pyrazole Regioisomers

FeatureN1-Methyl (1,3-Isomer)N2-Methyl (1,5-Isomer)Biological Consequence
p38 MAPK IC50 12 nM (Potent)> 10,000 nM (Inactive)Loss of H-bond with hinge residue Met109.
Binding Mode Planar conformationTwisted conformation1,5-isomer cannot fit in the ATP pocket.
LogP (Lipophilicity) 2.83.11,5-isomer is slightly more lipophilic.
Solubility (pH 7.4) High (> 50 µg/mL)Moderate (< 10 µg/mL)1,3-isomer is generally more soluble.
Metabolic Stability Moderate (

= 45 min)
High (

> 120 min)
Steric shielding protects N-Me from metabolism.

Data synthesized from representative SAR studies in J. Med. Chem [1, 2].[1][2][3][4][5][6][7][8]

Experimental Protocols

Protocol: Regioisomer Identification (NOE NMR)

Objective: Definitively distinguish 1,3- from 1,5-isomers before biological testing. Relying solely on LCMS is insufficient as they have identical masses.

Methodology:

  • Sample Prep: Dissolve 5-10 mg of pure compound in 600 µL DMSO-

    
    .
    
  • Experiment: Run a 1D

    
    H-NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis Logic:

    • 1,5-Isomer (N2-sub): Look for a strong NOE cross-peak between the N-alkyl protons and the C5-substituent protons . Because they are adjacent in space, this signal will be intense.

    • 1,3-Isomer (N1-sub): The N-alkyl group is far from the C3-substituent. You will see NO (or very weak) NOE cross-peak between the N-alkyl and the C3-substituent. Instead, you may see an NOE to the C4-proton (pyrazole ring proton).

Protocol: Biological Assay (Kinase Inhibition)

Objective: Quantify the potency difference.

  • Reagents: Recombinant Kinase (e.g., p38), ATP (

    
     concentration), Peptide Substrate, Test Compounds (1,3- and 1,5-isomers).
    
  • Serial Dilution: Prepare 10-point dose-response curves (10 µM to 0.1 nM) in DMSO.

  • Incubation: Mix enzyme, substrate, and compound. Initiate with ATP. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Validation:

    • Z' Factor: Must be > 0.5.

    • Reference: Include a known inhibitor (e.g., SB203580) as a positive control.

    • Isomer Purity: Ensure >98% isomeric purity. 5% contamination of the active isomer in the inactive sample can yield false positives.

Visualizations

Diagram 1: The "Pyrazole Switch" - Structural Impact on Binding

This diagram illustrates why the 1,5-isomer fails to bind, focusing on the steric clash mechanism.

PyrazoleSwitch cluster_N1 N1-Alkylation (1,3-Isomer) cluster_N2 N2-Alkylation (1,5-Isomer) Scaffold Unsubstituted Pyrazole Scaffold N1_Struct 1,3-Disubstituted (Planar) Scaffold->N1_Struct Alkylation Path A N2_Struct 1,5-Disubstituted (Twisted/Steric Clash) Scaffold->N2_Struct Alkylation Path B N1_Bind Hinge Binding (H-Bond Formed) N1_Struct->N1_Bind Fits Pocket N1_Result High Potency (IC50 < 100 nM) N1_Bind->N1_Result N2_Bind Steric Clash with Protein N2_Struct->N2_Bind Clashes N2_Result Activity Cliff (Inactive) N2_Bind->N2_Result

Caption: Structural divergence of pyrazole regioisomers leading to opposing biological outcomes.

Diagram 2: Workflow for Isolation & Identification

A self-validating workflow to ensure the correct isomer is tested.

Workflow Start Crude Reaction Mixture (Isomer Mix) Separation Chromatography (SFC or Silica) Start->Separation Analysis NOESY NMR Analysis Separation->Analysis Decision NOE between N-Alkyl & C-Sub? Analysis->Decision Isomer15 Identify as 1,5-Isomer (Inactive) Decision->Isomer15 Yes (Strong Signal) Isomer13 Identify as 1,3-Isomer (Active) Decision->Isomer13 No (Weak/None) Testing Biological Assay (IC50 Determination) Isomer15->Testing Proceed (Control) Isomer13->Testing Proceed

Caption: Critical workflow for distinguishing pyrazole regioisomers via NOESY NMR prior to screening.

References

  • Regioisomerism switches activity from p38MAP kinase to important cancer Kinases. Source: Journal of Medicinal Chemistry (2012). URL:[Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Source: RSC Medicinal Chemistry (2025).[9] URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: Molecules (2023).[10] URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances (2023). URL:[Link]

  • Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Source: Inorganica Chimica Acta (2011).[11][12] URL:[Link]

Sources

Definitive Structural Elucidation of Ethyl 4-(1H-pyrazol-1-yl)butanoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, particularly pyrazole-based scaffolds used in kinase inhibitors, confirming the regioselectivity of N-alkylation is critical. This guide compares the efficacy of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) in confirming the structure of ethyl 4-(1H-pyrazol-1-yl)butanoate .

While FTIR and MS provide rapid functional group and molecular weight verification, this guide demonstrates why 2D NMR (specifically HMBC) remains the non-negotiable standard for validating the


-alkylation site against potential 

-alkylated byproducts or regioisomers.

Structural Challenge & Analytical Strategy

The target molecule consists of a pyrazole ring attached via nitrogen to a butyrate ethyl ester chain. Chemical Formula:


Molecular Weight:  182.22  g/mol 

The Critical Analytical Problem: The synthesis typically involves the alkylation of pyrazole with ethyl 4-bromobutyrate. The primary challenge is not just confirming the presence of the ester or the ring, but proving the integrity of the N1-linkage . Pyrazoles can theoretically undergo C-alkylation under specific conditions, or retain unreacted starting materials that complicate the spectra.

Analytical Workflow Diagram

The following flowchart illustrates the logical progression from crude synthesis to definitive structural assignment, highlighting the "Go/No-Go" decision gates.

Structural_Workflow cluster_Screening Phase 1: Rapid Screening cluster_Confirmation Phase 2: Structural Elucidation cluster_Validation Phase 3: Connectivity Validation Start Crude Reaction Mixture TLC TLC/LC-MS (Purity Check) Start->TLC FTIR FTIR Analysis (Confirm Ester C=O) H1NMR 1H NMR (1D) (Proton Counting) FTIR->H1NMR C=O detected TLC->FTIR If pure C13NMR 13C NMR (Carbon Environment) H1NMR->C13NMR HMBC 2D NMR (HMBC) (N-C Connectivity) C13NMR->HMBC Ambiguity in Ring Subst. Valid Confirmed Structure: Ethyl 4-(1H-pyrazol-1-yl)butanoate HMBC->Valid

Figure 1: Step-wise analytical workflow for definitive structural confirmation.

Comparative Analysis of Spectroscopic Methods

This section evaluates the three primary modalities based on specificity, sensitivity, and structural insight.

Method A: Fourier-Transform Infrared Spectroscopy (FTIR)

Role: Rapid Screening. FTIR is the most cost-effective method for initial verification but lacks the resolution to distinguish isomers.

  • Diagnostic Bands:

    • Ester Carbonyl (

      
      ):  Strong stretch at 1730–1750 cm⁻¹ . This confirms the butyrate chain is intact.
      
    • C-N Stretch: Weak to medium bands around 1000–1350 cm⁻¹ .

    • C-H Stretch (Aromatic): >3000 cm⁻¹ (Pyrazole ring).

    • C-H Stretch (Aliphatic): 2850–2960 cm⁻¹ (Ethyl/Butyl chain).

  • Limitation: Cannot confirm where the chain is attached to the pyrazole ring.

Method B: 1H and 13C NMR Spectroscopy

Role: The Gold Standard for atomic inventory. NMR provides the exact count of hydrogen and carbon atoms and their electronic environments.

  • Key 1H NMR Signals (

    
    , 400 MHz): 
    
    • Pyrazole Ring: Three distinct signals. The protons at positions 3 and 5 usually appear as doublets (or broad singlets) around

      
       7.4–7.6 ppm , while the proton at position 4 is shielded, appearing around 
      
      
      
      6.2–6.3 ppm
      .
    • 
      :  A triplet around 
      
      
      
      4.2 ppm
      . This shift is diagnostic; if the alkylation occurred on a Carbon, this shift would differ significantly.
    • Ester Group: A quartet at

      
       4.1 ppm  (
      
      
      
      ) and a triplet at
      
      
      1.2 ppm
      (
      
      
      ).
  • Causality: The electronegativity of the Nitrogen atom deshields the adjacent methylene protons, pushing them downfield to ~4.2 ppm.

Method C: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)

Role: Definitive Connectivity (The "Tie-Breaker"). When distinguishing between N-alkylation and C-alkylation, 1D NMR can sometimes be ambiguous due to solvent effects. HMBC correlates protons to carbons separated by 2-3 bonds.

  • The "Smoking Gun" Correlation:

    • You must observe a cross-peak between the

      
       protons  and the C3/C5 carbons  of the pyrazole ring.
      
    • This confirms the alkyl chain is chemically bonded to the Nitrogen.

Summary of Performance
FeatureFTIR1H NMRMS (ESI+)2D NMR (HMBC)
Throughput High (mins)Medium (15 mins)High (mins)Low (1-2 hrs)
Functional Group ID ExcellentGoodPoorN/A
Connectivity Proof NoneInferentialNoneDefinitive
Purity Assessment LowExcellentGoodGood
Cost per Sample $



$

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize standard operating procedures adaptable to most analytical labs.

Protocol 1: Sample Preparation for NMR

Objective: Maximize resolution and prevent concentration-dependent shifts.

  • Mass Selection: Weigh approximately 10–15 mg of the purified ethyl 4-(1H-pyrazol-1-yl)butanoate.

  • Solvent Choice: Use Chloroform-d (

    
    )  containing 0.03% TMS as an internal standard.
    
    • Why?

      
       is non-polar enough to prevent hydrogen-bonding broadening often seen with pyrazoles in DMSO-
      
      
      
      , yielding sharper multiplets.
  • Dissolution: Dissolve the sample in 0.6 mL of solvent. Ensure the solution is clear; filter through a cotton plug if particulates remain.

  • Tube Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent evaporation and solvent peak drift.

Protocol 2: Data Acquisition (1H NMR)

Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Lock & Shim: Lock onto the deuterium signal. Perform automated gradient shimming (topshim).

  • Parameters:

    • Pulse angle:

      
       (to allow faster relaxation).
      
    • Relaxation delay (

      
      ): 2.0 seconds  (sufficient for small molecules).
      
    • Number of Scans (

      
      ): 16  (sufficient for >10mg sample).
      
    • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase correct manually for flat baseline.

Protocol 3: 2D HMBC Acquisition

Objective: Confirm N-C connectivity.

  • Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker systems).

  • Optimization: Optimize for long-range coupling constants (

    
    ) of 8 Hz .
    
  • Scans: Increase scans to 32 or 64 per increment to detect weaker cross-peaks.

  • Analysis: Look for the correlation between the triplet at

    
     4.2 (
    
    
    
    ) and the aromatic carbons at
    
    
    129/139 (Pyrazole C3/C5).

Visualizing the Connectivity (HMBC Logic)

The following diagram represents the specific atomic interactions verified by HMBC spectroscopy.

HMBC_Connectivity cluster_Mol Pyrazole_N N1 (Ring) Pyrazole_C5 C5 (Ring) ~139 ppm Pyrazole_N->Pyrazole_C5 Linker_C C (N-CH2) Pyrazole_N->Linker_C Covalent Bond Linker_H H (N-CH2) ~4.2 ppm Linker_H->Pyrazole_C5 HMBC Correlation (3-bond coupling) Linker_C->Linker_H

Figure 2: HMBC Correlation diagram showing the critical 3-bond coupling between linker protons and ring carbons.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (General Pyrazole Data). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR shifts and coupling constants).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Disclaimer: The experimental parameters provided are based on standard application science practices. Optimization may be required depending on the specific field strength of the spectrometer and sample purity.

comparing reaction times and yields of thermal versus microwave-assisted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Accelerating Lead Optimization in Medicinal Chemistry

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, present in blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . In the high-stakes environment of lead optimization, the rate-limiting step is often the synthesis of diverse analog libraries.

This guide objectively compares the traditional Thermal Reflux (TR) method against Microwave-Assisted Organic Synthesis (MAOS) for Knorr pyrazole synthesis. Experimental data confirms that MAOS is not merely faster; it fundamentally alters the reaction coordinate, enabling superheating effects that access higher energy transition states, resulting in:

  • Time Reduction: From hours (4–24 h) to minutes (5–20 min).

  • Yield Improvement: Average increases of 15–25%.

  • Purity Profile: Reduced side-product formation due to shorter thermal exposure.

Mechanistic Foundation

To understand the efficiency gap, we must analyze the mechanism. The Knorr synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise mechanism. Note that the dehydration step (elimination of water) is often the rate-determining step in thermal conditions, which MW irradiation accelerates through dipolar polarization of the water leaving group.

KnorrMechanism cluster_MW Microwave Acceleration Zone Reactants 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack Inter2 5-Hydroxy-pyrazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product 1,5-Diarylpyrazole (Aromatized) Inter2->Product - H₂O (Dehydration)

Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis. The red dashed zone indicates the dehydration step most significantly accelerated by microwave dielectric heating.

Comparative Analysis: Data & Metrics

The following data is aggregated from comparative studies involving the synthesis of 1-phenyl-3-(substituted)-pyrazoles .

Table 1: Reaction Kinetics and Yield Comparison
ParameterThermal Reflux (Conventional)Microwave-Assisted (MAOS)Performance Delta
Reaction Time 2 – 24 Hours5 – 20 Minutes95-99% Reduction
Typical Yield 60% – 80%85% – 98%+15-25% Increase
Solvent Temp Limited by Boiling Point (e.g., EtOH @ 78°C)Superheated (e.g., EtOH @ 140°C)High Energy Access
Purity (Raw) Moderate (requires recrystallization)High (often simple filtration)Streamlined Workup
Energy Usage High (Prolonged heating)Low (Targeted energy transfer)Green Metric Improved
Expert Insight: The "Superheating" Effect

In thermal reflux, the reaction temperature is capped at the solvent's boiling point. In a sealed microwave vessel, ethanol can be heated to 140°C (well above its 78°C boiling point) generating internal pressures of ~10-15 bar. This Arrhenius advantage is the primary driver of the kinetic acceleration.

Experimental Protocols

These protocols are designed for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (or similar derivatives) using Ethyl Acetoacetate and Phenylhydrazine.

Protocol A: Conventional Thermal Reflux

The "Old Standard" – Reliable but slow.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Loading: Add Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol) to Ethanol (20 mL).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Heat the mixture to reflux (approx. 80°C oil bath) for 6 to 8 hours . Monitor via TLC (Hexane:EtOAc 7:3) every 2 hours.

  • Workup: Cool to room temperature. Pour into crushed ice.

  • Isolation: Filter the solid precipitate. Recrystallize from ethanol to remove unreacted hydrazine.

  • Validation: Check melting point and NMR.

Protocol B: Microwave-Assisted Synthesis (Recommended)

The "High-Throughput" Standard – Optimized for library generation.

  • Setup: Use a 10 mL dedicated microwave process vial (e.g., Pyrex/Quartz) with a crimp cap or pressure seal.

  • Loading: Add Ethyl Acetoacetate (10 mmol) and Phenylhydrazine (10 mmol).

  • Solvent: Add Ethanol (2-3 mL). Note: High concentration is preferred in MW to maximize dielectric coupling.

  • Parameter Setting:

    • Mode: Dynamic Power (Maintain Temperature).

    • Temp: 120°C.

    • Hold Time: 5 Minutes.

    • Stirring: High.[1]

  • Reaction: Ramp time 1 min; Hold 5 min. (Pressure will rise to ~4-6 bar).

  • Workup: Cool using compressed air (built-in feature of most reactors) to 40°C.

  • Isolation: Pour into ice water. The product precipitates almost instantly with high purity.

  • Validation: Yield is typically >90%.[2][3][4]

Workflow Comparison Diagram

The following diagram contrasts the operational workflow, highlighting the bottleneck in the thermal method.

WorkflowCompare cluster_Thermal Thermal Workflow (8+ Hours) cluster_MW Microwave Workflow (< 30 Mins) T_Start Setup Reflux (30 min) T_React Reflux (6-8 Hours) T_Start->T_React T_Cool Passive Cooling (1 Hour) T_React->T_Cool T_Purify Recrystallization (Required) T_Cool->T_Purify M_Start Seal Vial (5 min) M_React Irradiation (5-10 Mins) M_Start->M_React M_Cool Active Air Cool (2 Mins) M_React->M_Cool M_Purify Filtration (Usually Sufficient) M_Cool->M_Purify

Figure 2: Operational efficiency comparison. The Microwave workflow allows for a "Make-Test-Decide" cycle to be completed before lunch, whereas Thermal reflux consumes an entire workday.

Troubleshooting & Expert Tips

IssueProbable Cause (MW)Solution
High Pressure Failure Solvent volume too high or volatile byproducts.Reduce solvent volume (MW requires less solvent). Ensure headspace is ~50% of vial.
Low Yield Inefficient coupling (Non-polar solvent).Add a "doping" agent (e.g., small amount of ionic liquid or water) to increase dielectric loss tangent (

).
Regioselectivity Issues Thermodynamic vs Kinetic control.MW often favors the thermodynamic product due to high temp. If the kinetic isomer is desired, lower temp to 80°C and extend time.

References

  • Bhatt, K., et al. (2021).[5] "Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids." ACS Omega, 6(41), 27338–27351.

  • Ferreira, I.M., et al. (2021). "Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives." Current Organic Synthesis, 18(8).

  • Selvam, T.P., et al. (2014).[6] "Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives." Journal of Saudi Chemical Society, 18(6), 1015-1021.[6]

  • Karakaya, A. (2025).[3][7] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 1605180.[3]

  • Majumder, A., et al. (2013).[6] "Microwave-assisted synthesis of nitrogen-containing heterocycles." Green Chemistry Letters and Reviews, 6(2), 151-182.[6] [6]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(1H-pyrazol-1-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat the substance as a hazardous chemical waste from the moment it is designated for disposal until it is collected by certified professionals.[1] This approach ensures the highest level of safety and compliance.

Inferred Hazard Profile and Risk Assessment

Given its structure, we can anticipate the primary hazards associated with ethyl 4-(1H-pyrazol-1-yl)butanoate. This assessment is derived from data on similar chemical structures, such as ethyl esters and pyrazole derivatives.

Hazard CategoryInferred Risk & RationaleRecommended Handling Location
Flammability Ethyl esters, like ethyl butanoate, are often flammable liquids.[2] The vapor can form explosive mixtures with air, particularly with heating.[3] Therefore, it must be kept away from all ignition sources.Chemical Fume Hood
Irritation Pyrazole-containing compounds can act as skin, eye, and respiratory irritants.[4]Chemical Fume Hood
Toxicity Some pyrazole derivatives exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[5] While the specific toxicity of this compound is unknown, assuming moderate toxicity is a prudent safety measure.Chemical Fume Hood
Environmental Should not be released into the environment as its ecological effects are uncharacterized.[4] Prohibit sewer disposal to prevent contamination of waterways.[6]N/A

Immediate Safety & Personal Protective Equipment (PPE)

Before handling ethyl 4-(1H-pyrazol-1-yl)butanoate for disposal, the following minimum PPE is mandatory. All operations should be conducted within a certified chemical fume hood.[5]

  • Eye Protection: Chemical safety goggles are required. If a splash risk exists, use a full face shield in addition to goggles.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat must be worn and fully fastened.

  • Respiratory Protection: Not typically required when working in a functional fume hood. If a spill occurs outside of containment, a government-approved respirator may be necessary.[5]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions within a waste container and facilitates proper final disposal by your institution's Environmental Health & Safety (EHS) office.[7]

Step 1: Select the Appropriate Waste Container

  • Use a clean, sturdy, and chemically compatible container, preferably the original manufacturer's bottle or a designated hazardous waste container provided by your EHS office.[1]

  • The container must have a secure, leak-proof screw cap. Funnels should not be left in the container opening.[7]

  • Ensure the container material is compatible. For organic solvents and esters, borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.

Step 2: Label the Waste Container

  • Proper labeling is a strict regulatory requirement.[8][9]

  • As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution.[10]

  • Clearly write the full chemical name: "Waste Ethyl 4-(1H-pyrazol-1-yl)butanoate." Do not use abbreviations or chemical formulas.[7]

  • If it is a mixed waste, list all components and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Flammable," "Irritant").

Step 3: Segregate and Accumulate Waste

  • This waste should be collected as a non-halogenated organic solvent waste .

  • Crucially, do not mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Acids, bases, or oxidizers.[11]

    • Aqueous waste.

    • Heavy metals.[6]

  • Keep the waste container securely closed at all times, except when adding waste.[6]

Step 4: Store in a Satellite Accumulation Area (SAA)

  • The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[8]

  • The SAA must be under the control of laboratory personnel and equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[1]

Disposal Decision Workflow

The following workflow provides a logical pathway from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Waste Designated for Disposal (Ethyl 4-(1H-pyrazol-1-yl)butanoate) B Consult Lab-Specific SOP & Confirm Hazard Profile A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (Glass or HDPE) C->D E Affix & Complete Hazardous Waste Label D->E F Transfer Waste into Container (Inside Fume Hood) E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Project Complete? G->H I Submit Waste Pickup Request to EHS/Waste Management H->I Yes J Waste Collected by Authorized Personnel I->J

Caption: Disposal workflow for Ethyl 4-(1H-pyrazol-1-yl)butanoate.

Spill Management Procedures

Even with careful handling, spills can occur. Swift and correct action is critical.

  • For Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • If the material is flammable, extinguish any nearby ignition sources.

    • Wearing your full PPE, contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Sweep up the absorbent material, place it in a heavy-duty plastic bag or a dedicated container.[5]

    • Label the bag/container as "Debris contaminated with Ethyl 4-(1H-pyrazol-1-yl)butanoate" and manage it as hazardous waste.

    • Wipe the spill area with soap and water, and ventilate thoroughly.[5]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean it up yourself.

Final Disposal Pathway: Incineration

The ultimate disposal method for non-halogenated organic compounds like ethyl 4-(1H-pyrazol-1-yl)butanoate is high-temperature incineration at a licensed hazardous waste facility.[5]

  • DO NOT dispose of this chemical down the drain.[6]

  • DO NOT dispose of it in the regular trash.[6]

  • DO NOT allow it to evaporate in the fume hood as a means of disposal.[12]

Once you submit a pickup request, your EHS office will transport the waste from your SAA to a central accumulation area before it is manifested and shipped off-site by a licensed hazardous waste contractor, ensuring compliance with all Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.[13]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Ethyl Butanoate - Safety Data Sheet. Agilent. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.